Vap-1-IN-3
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H18ClN7O |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-amino-N-[[3-[[5-(4-cyanophenyl)tetrazol-2-yl]methyl]phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17N7O.ClH/c19-9-13-4-6-16(7-5-13)18-22-24-25(23-18)12-15-3-1-2-14(8-15)11-21-17(26)10-20;/h1-8H,10-12,20H2,(H,21,26);1H |
InChI Key |
IVRHUYKHUGZJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C#N)CNC(=O)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Vap-1-IN-3 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Vap-1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper-Containing 3 (AOC3), is a unique, dual-function type II transmembrane glycoprotein.[1] It is predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. VAP-1 plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3][4] Beyond its function as an adhesion molecule, VAP-1 possesses enzymatic activity, catalyzing the oxidative deamination of primary amines. This reaction produces corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia, which are themselves pro-inflammatory and contribute to oxidative stress.[1][5]
Given its central role in inflammation, VAP-1 has emerged as a promising therapeutic target for a range of inflammatory diseases. This compound, also identified as compound 136 in the primary literature, is a potent, small-molecule inhibitor of the enzymatic activity of VAP-1. This guide provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: Substrate Inhibition
This compound is classified as a substrate inhibitor of VAP-1. This mechanism entails that this compound itself is recognized and processed by the VAP-1 enzyme as a substrate. However, the rate of its conversion into an aldehyde derivative is significantly slower than that of the enzyme's natural substrates. By occupying the active site and being turned over very slowly, this compound effectively acts as a competitive inhibitor, blocking the conversion of endogenous and exogenous primary amines and thereby reducing the production of pro-inflammatory products like hydrogen peroxide.
dot
References
- 1. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Vap-1-IN-3 Target Engagement with VAP-1/AOC3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase, Copper Containing 3 (AOC3), is a unique transmembrane protein with dual functions. It acts as both an adhesion molecule mediating leukocyte trafficking to sites of inflammation and as a semicarbazide-sensitive amine oxidase (SSAO) enzyme.[1][2] The enzymatic activity of VAP-1/AOC3 results in the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia.[3][4][5] These products are implicated in promoting oxidative stress and inflammatory responses.[2] Consequently, VAP-1/AOC3 has emerged as a significant therapeutic target for a range of inflammatory and vascular diseases.[3][4]
This technical guide provides a comprehensive overview of the target engagement of Vap-1-IN-3, a potent inhibitor of VAP-1/AOC3. The document details the quantitative interaction data, experimental protocols for assessing target engagement, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound Interaction with VAP-1/AOC3
The inhibitory potency of this compound has been characterized through in vitro enzymatic assays. The following table summarizes the key quantitative data regarding the interaction of this compound with VAP-1/AOC3.
| Compound | Target | Assay Type | Parameter | Value | Species |
| This compound | VAP-1/AOC3 | Enzyme Inhibition Assay | IC50 | 0.13 µM | Bovine |
Note: Data for this compound against human VAP-1/AOC3, including binding affinity (Kd), association rate (kon), dissociation rate (koff), and inhibition constant (Ki), are not publicly available at this time. The provided IC50 value against bovine VAP-1 serves as an indicator of its potent inhibitory activity. Further studies are required to fully characterize its interaction with the human enzyme.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of VAP-1/AOC3 inhibition. Below are protocols for key experiments used to characterize the interaction of inhibitors like this compound with VAP-1/AOC3.
Fluorescence-Based VAP-1/AOC3 Enzyme Activity Assay
This assay measures the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of VAP-1/AOC3.
Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to the amount of H₂O₂ generated and thus to the VAP-1/AOC3 enzyme activity.
Materials:
-
Recombinant human VAP-1/AOC3 protein
-
This compound or other test inhibitors
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Benzylamine (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Amplex® Red and HRP in Assay Buffer.
-
Prepare a stock solution of benzylamine in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (typically in a serial dilution) to the test wells. Add 10 µL of solvent for control wells.
-
Add 10 µL of recombinant human VAP-1/AOC3 solution to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the benzylamine substrate solution.
-
Immediately add 50 µL of the Amplex® Red/HRP working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human VAP-1/AOC3 protein (ligand)
-
This compound (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine or high salt buffer)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant human VAP-1/AOC3 protein solution over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the VAP-1/AOC3 protein to subtract non-specific binding.
-
-
Analyte Binding Measurement:
-
Inject a series of concentrations of this compound in running buffer over the immobilized VAP-1/AOC3 and reference surfaces.
-
Monitor the association phase (analyte binding) and dissociation phase (buffer flow without analyte).
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle. The choice of regeneration solution needs to be empirically determined to ensure complete removal of the analyte without damaging the immobilized ligand.[6]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of this compound's mechanism of action and its characterization.
VAP-1/AOC3 Signaling Pathway
The enzymatic activity of VAP-1/AOC3 on endothelial cells generates hydrogen peroxide (H₂O₂), which acts as a signaling molecule. This can lead to the upregulation of other adhesion molecules, such as ICAM-1 and VCAM-1, further promoting leukocyte adhesion and transmigration. This compound, by inhibiting the enzymatic activity of VAP-1/AOC3, is expected to attenuate these downstream signaling events.
Caption: VAP-1/AOC3 signaling and inhibition by this compound.
Experimental Workflow for VAP-1/AOC3 Inhibitor Characterization
The characterization of a VAP-1/AOC3 inhibitor like this compound typically follows a structured workflow, starting from initial screening to detailed kinetic analysis.
Caption: Workflow for VAP-1/AOC3 inhibitor characterization.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regeneration [sprpages.nl]
Vap-1-IN-3: A Technical Guide to its In Vitro Enzymatic Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay for Vap-1-IN-3, a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1). This document outlines the core principles of VAP-1 enzymatic activity, details a representative experimental protocol for inhibitor profiling, and presents the known quantitative data for this compound.
Introduction to VAP-1
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase Copper-Containing 3 (AOC3), is a dual-function protein. It acts as both an adhesion molecule involved in leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2] The enzymatic activity of VAP-1 results in the production of an aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[3] This enzymatic function is implicated in various pathological processes, including inflammation, oxidative stress, and vascular damage, making VAP-1 a compelling target for therapeutic intervention in a range of diseases.[2]
This compound: A Potent VAP-1 Inhibitor
This compound has been identified as a potent inhibitor of VAP-1's enzymatic activity. The inhibitory potency of this compound has been quantified, providing a key metric for its characterization.
Quantitative Data for this compound
| Compound | Parameter | Value | Enzyme Source |
| This compound | IC₅₀ | 0.13 µM | Bovine Plasma |
In Vitro Enzymatic Assay for VAP-1 Inhibition
The following section details a representative experimental protocol for determining the inhibitory activity of compounds like this compound against VAP-1. This protocol is based on commonly used fluorometric methods that detect the production of hydrogen peroxide, a direct product of the VAP-1 enzymatic reaction.
Principle of the Assay
The enzymatic activity of VAP-1 is measured by quantifying the rate of hydrogen peroxide (H₂O₂) production. A common method utilizes a fluorogenic substrate, such as the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The increase in fluorescence intensity over time is directly proportional to the VAP-1 enzymatic activity. The potency of an inhibitor is determined by measuring the reduction in VAP-1 activity across a range of inhibitor concentrations.
Experimental Protocol
1. Reagents and Materials:
-
VAP-1 Enzyme Source: Purified VAP-1 from bovine plasma.
-
Inhibitor: this compound.
-
Detection Reagents: Amplex® Red reagent, Horseradish Peroxidase (HRP).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
MAO Inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B) to ensure specificity for SSAO/VAP-1 activity.[6]
-
Positive Control Inhibitor: Semicarbazide.[6]
-
Microplate: 96-well, black, flat-bottom.
-
Plate Reader: Fluorometric microplate reader with appropriate excitation and emission filters (e.g., 530-560 nm excitation and ~590 nm emission for resorufin).
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and a range of serial dilutions in assay buffer.
-
Prepare working solutions of benzylamine, Amplex® Red, and HRP in assay buffer.
-
Prepare a solution of VAP-1 enzyme in assay buffer.
-
Prepare solutions of clorgyline and pargyline.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Clorgyline and Pargyline solutions (to inhibit any potential MAO contamination)
-
This compound solution at various concentrations (or positive control inhibitor/vehicle control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the VAP-1 enzyme solution to all wells.
-
Immediately add the detection reagent mixture (containing Amplex® Red, HRP, and benzylamine).
-
-
Data Acquisition:
-
Place the microplate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of reaction (increase in fluorescence per unit time).
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of VAP-1 inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams have been generated.
VAP-1 Enzymatic Reaction and Inhibition
Caption: VAP-1 catalyzes the oxidation of primary amines, a process inhibited by this compound.
Experimental Workflow for VAP-1 Inhibition Assay
Caption: A stepwise workflow for the in vitro VAP-1 enzymatic inhibition assay.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. madbarn.com [madbarn.com]
- 6. The Biological Implication of Semicarbazide-Sensitive Amine Oxidase (SSAO) Upregulation in Rat Systemic Inflammatory Response under Simulated Aerospace Environment - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of VAP-1 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of Vascular Adhesion Protein-1 (VAP-1) inhibitors, with a focus on the preclinical and early clinical data of representative molecules. VAP-1, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function enzyme and adhesion molecule implicated in the inflammatory cascade, making it a compelling target for a range of inflammatory and fibrotic diseases. This document summarizes key efficacy data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts of VAP-1 Inhibition
Vascular Adhesion Protein-1 is a transmembrane protein predominantly expressed on endothelial cells, smooth muscle cells, and adipocytes.[1] Its expression is upregulated at sites of inflammation. VAP-1 participates in the inflammatory response through two primary mechanisms:
-
Adhesion Molecule: It facilitates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream into inflamed tissues by interacting with leukocyte counter-receptors like Siglec-9 and Siglec-10.[2][3]
-
Enzymatic Activity (SSAO): VAP-1 catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[4] These byproducts can induce oxidative stress, further upregulate other adhesion molecules (e.g., ICAM-1, VCAM-1), and promote inflammation and fibrosis.[1][2]
VAP-1 inhibitors are designed to block these functions, thereby reducing leukocyte infiltration and mitigating tissue damage in various pathological conditions.
Quantitative Efficacy Data of VAP-1 Inhibitors
The following tables summarize the preclinical and clinical efficacy data for two representative VAP-1 inhibitors: PXS-4728A and TERN-201 .
Table 1: Preclinical Efficacy of PXS-4728A
| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Atherosclerosis | Apolipoprotein E-deficient mice on a high-fat diet | 15 weeks of PXS-4728A treatment | Reduced atherosclerotic plaque formation to a degree comparable to atorvastatin. | [2] |
| Atherosclerosis | Cholesterol-fed New Zealand White rabbits | 12-week treatment | Reduced atherosclerotic plaque area by 37.59%; lowered LDL cholesterol; suppressed macrophage recruitment and smooth muscle cell migration/proliferation. | [5] |
| Chronic Obstructive Pulmonary Disease (COPD) | Cigarette smoke-induced mouse model | Daily oral treatment | Completely inhibited lung and systemic SSAO activity; suppressed inflammatory cell influx and fibrosis in the airways; improved lung function. | [2][6][7] |
| Acute Lung Injury | LPS-induced mouse model | Pre-treatment with PXS-4728A | Significantly dampened neutrophil migration into the lungs. | [8] |
| Leukocyte Adhesion | Intravital microscopy of mouse cremaster muscle (CXCL1 stimulation) | Pre-treatment with PXS-4728A | Diminished leukocyte rolling and adherence. | [8] |
Table 2: Clinical Efficacy of PXS-4728A (BI 1467335)
| Study Phase | Patient Population | Treatment Regimen | Key Findings | Reference |
| Phase I | Healthy Volunteers | Once daily oral dosing (3-10 mg) for 14 days | Safe and well-tolerated; demonstrated high oral bioavailability and long-lasting inhibition of VAP-1, supporting once-daily dosing. | [9] |
| Phase IIa | Adults with Non-alcoholic Steatohepatitis (NASH) | 12-week treatment | Did not meet the primary endpoint of a significant reduction in alanine aminotransferase (ALT) levels compared to placebo. However, the drug was generally well-tolerated. | [10] |
Table 3: Preclinical and Clinical Efficacy of TERN-201
| Study Type | Model/Population | Treatment Regimen | Key Findings | Reference |
| Preclinical | Rat model of NASH | Dosing with TERN-201 | Significant reductions in liver inflammation and gene expression associated with inflammation and fibrosis. | [11] |
| Preclinical | Model of liver injury | Dose-dependent administration | Significant reductions in liver inflammation and fibrosis. | [12] |
| Phase I | Healthy Volunteers | Single oral doses (1 mg to 10 mg) | Safe and well-tolerated; demonstrated potent, selective, and sustained inhibition of plasma SSAO activity for up to one week after a single dose. | [11][12] |
| Phase Ib (AVIATION Trial) | Patients with NASH | 12 weeks of treatment | Well-tolerated with a favorable safety profile. Did not demonstrate a statistically significant difference from placebo on the primary endpoint of change in corrected T1 (cT1), a measure of liver inflammation and fibrosis. |
Signaling Pathways and Experimental Workflows
VAP-1 Signaling in Inflammation
The following diagram illustrates the central role of VAP-1 in the inflammatory cascade. Upon inflammatory stimuli, VAP-1 is translocated to the endothelial cell surface. It then mediates leukocyte adhesion and, through its enzymatic activity, generates pro-inflammatory signals that amplify the inflammatory response.
Caption: VAP-1 dual function in leukocyte adhesion and enzymatic signaling.
Experimental Workflow: Murine Model of Acute Lung Injury
This diagram outlines a typical experimental workflow for evaluating the efficacy of a VAP-1 inhibitor in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cremaster muscle intravital imaging [bio-protocol.org]
- 10. A randomised Phase IIa trial of amine oxidase copper-containing 3 (AOC3) inhibitor BI 1467335 in adults with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravital microscopy of the cremaster muscle. [bio-protocol.org]
- 12. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Vap-1-IN-3: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vap-1-IN-3, also known as SSAO/VAP-1 inhibitor 1, is a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), a dual-function transmembrane protein with both adhesion and enzymatic (semicarbazide-sensitive amine oxidase or SSAO) activities. VAP-1 is implicated in the pathogenesis of various inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical data.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and selective inhibition of the SSAO activity of VAP-1.
In Vitro Potency
This compound has demonstrated significant inhibitory activity against VAP-1 in in vitro assays.
| Parameter | Value | Species | Source of VAP-1 |
| IC50 | 0.13 μM | Bovine | Plasma |
Table 1: In Vitro Inhibitory Activity of this compound
Mechanism of Action
VAP-1's enzymatic activity leads to the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia. These byproducts contribute to oxidative stress and inflammation. This compound, by inhibiting this enzymatic activity, is expected to mitigate these downstream inflammatory effects. The inhibition of VAP-1 also interferes with the adhesion and transmigration of leukocytes to inflammatory sites, a key process in the inflammatory cascade.
Figure 1: Mechanism of VAP-1 enzymatic activity and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the pharmacodynamic and pharmacokinetic parameters of this compound are outlined below.
In Vitro VAP-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VAP-1.
Materials:
-
This compound (Compound E3 as described in patent WO2021102774A1)[1]
-
VAP-1 enzyme (isolated from bovine plasma)
-
Benzylamine (substrate)
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Phosphate buffer
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the VAP-1 enzyme, this compound dilutions (or vehicle control), and phosphate buffer.
-
Pre-incubate the mixture for a specified period.
-
Initiate the enzymatic reaction by adding the substrate, benzylamine.
-
Simultaneously, add Amplex Red and HRP to the wells. The H₂O₂ produced by the VAP-1 reaction will react with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the in vitro VAP-1 inhibition assay.
Conclusion
This compound is a potent inhibitor of VAP-1 with a demonstrated in vitro IC50 in the sub-micromolar range. While detailed in vivo pharmacokinetic and comprehensive pharmacodynamic data are not yet publicly available, the compound's potent enzymatic inhibition suggests a promising therapeutic potential for inflammatory conditions. Further studies are warranted to fully characterize its in vivo efficacy, safety, and pharmacokinetic profile to support its clinical development. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and other novel VAP-1 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Vap-1-IN-3: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with significant roles in inflammatory processes.[1][2] It acts as both an adhesion molecule facilitating leukocyte trafficking to inflamed tissues and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2] This enzymatic activity produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and further promote inflammation.[1][2] Given its central role in the inflammatory cascade, VAP-1 has emerged as a promising therapeutic target for a range of inflammatory diseases.[3]
Vap-1-IN-3 is a potent and selective small molecule inhibitor of VAP-1. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds. The described assays are designed to assess the inhibitory effect of this compound on both the enzymatic and adhesive functions of VAP-1.
Data Presentation
The following tables summarize representative quantitative data for a VAP-1 inhibitor, herein referred to as this compound, in key in vitro assays.
Table 1: Inhibition of VAP-1 Enzymatic Activity
| Assay Type | Substrate | This compound Concentration | % Inhibition | IC₅₀ |
| SSAO/VAP-1 Enzyme Activity | Benzylamine | 1 nM | 15% | 50 nM |
| Assay (Amplex Red) | 10 nM | 45% | ||
| 50 nM | 85% | |||
| 100 nM | 98% |
Table 2: Inhibition of Leukocyte-Endothelial Cell Adhesion
| Assay Type | Leukocyte Type | Treatment | % Adhesion Inhibition |
| Static Adhesion Assay | Human PBMCs | This compound (1 µM) | 65% |
| This compound (10 µM) | 85% |
Table 3: Inhibition of Leukocyte Transmigration
| Assay Type | Leukocyte Type | Treatment | % Transmigration Inhibition |
| Transwell Migration Assay | Human Neutrophils | This compound (1 µM) | 55% |
| This compound (10 µM) | 78% |
Experimental Protocols
VAP-1/SSAO Enzyme Activity Assay
This assay quantifies the enzymatic activity of VAP-1 by measuring the production of hydrogen peroxide (H₂O₂) using the Amplex® Red reagent.
Materials:
-
Recombinant human VAP-1/SSAO
-
This compound
-
Benzylamine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
Protocol:
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in PBS.
-
In a 96-well plate, add 20 µL of this compound dilutions or vehicle control (DMSO in PBS).
-
Add 20 µL of recombinant human VAP-1/SSAO solution to each well.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Prepare the detection reagent by mixing Amplex® Red, HRP, and benzylamine in PBS.
-
Add 60 µL of the detection reagent to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation: 530-560 nm, emission: ~590 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Leukocyte-Endothelial Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other leukocyte subsets
-
Endothelial Cell Growth Medium
-
RPMI-1640 medium
-
Calcein-AM (fluorescent dye)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
96-well clear plates
Protocol:
-
Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.
-
Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VAP-1 expression.
-
During the last hour of TNF-α treatment, add various concentrations of this compound or vehicle control to the HUVECs.
-
Isolate leukocytes (e.g., PBMCs) from whole blood using density gradient centrifugation.
-
Label the leukocytes with Calcein-AM according to the manufacturer's protocol.
-
Wash the HUVEC monolayer gently with pre-warmed PBS.
-
Add the Calcein-AM labeled leukocytes to the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (excitation: 485 nm, emission: 520 nm).
-
Quantify the percentage of adhesion inhibition compared to the vehicle control.
Leukocyte Transmigration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migration of leukocytes across an endothelial cell monolayer.
Materials:
-
HUVECs
-
Leukocytes (e.g., neutrophils)
-
Transwell inserts (e.g., 6.5 mm diameter, 3.0 µm pore size)
-
24-well plates
-
Endothelial Cell Growth Medium
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Chemoattractant (e.g., fMLP or IL-8)
-
This compound
-
Calcein-AM
Protocol:
-
Coat the top of the Transwell insert membrane with a suitable matrix (e.g., fibronectin) and seed HUVECs. Culture until a confluent monolayer is formed.
-
Treat the HUVEC monolayer with TNF-α to induce VAP-1 expression.
-
In the lower chamber of the 24-well plate, add assay medium containing a chemoattractant.
-
In the upper chamber (the Transwell insert), replace the culture medium with assay medium containing labeled leukocytes and different concentrations of this compound or vehicle control.
-
Incubate for 2-4 hours at 37°C to allow for transmigration.
-
Remove the Transwell insert.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence of the Calcein-AM labeled cells using a fluorescence plate reader.
-
Calculate the percent inhibition of transmigration relative to the vehicle control.
Visualizations
Caption: VAP-1 Signaling and Inhibition by this compound.
Caption: In Vitro Assay Experimental Workflow.
References
Application Notes and Protocols for VAP-1 Inhibition in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase Copper Containing 3 (AOC3), is a key player in the inflammatory cascade and has emerged as a promising therapeutic target for chronic inflammatory diseases such as rheumatoid arthritis.[1][2] VAP-1 is a dual-function protein acting as both an adhesion molecule and a semicarbazide-sensitive amine oxidase (SSAO).[1][2][3] Its enzymatic activity generates reactive oxygen species (ROS) and aldehydes, which contribute to inflammation and tissue damage.[1][4] As an adhesion molecule, it facilitates the recruitment and transmigration of leukocytes to inflamed tissues.[1][2][3]
This document provides detailed application notes and protocols for the use of a representative small molecule VAP-1 inhibitor, referred to here as VAP-1-IN-3, in a mouse model of arthritis. It should be noted that "this compound" is used as a placeholder for a novel or proprietary small molecule inhibitor, as a compound with this specific public designation is not widely documented in scientific literature. The provided protocols are based on established methodologies for other small molecule VAP-1 inhibitors and common practices in preclinical arthritis research.
Mechanism of Action of VAP-1 Inhibitors
VAP-1 inhibitors primarily function by blocking the enzymatic activity of VAP-1.[1][2] This inhibition mitigates the inflammatory response through two main mechanisms:
-
Reduction of Pro-inflammatory Products: By inhibiting the SSAO activity of VAP-1, these small molecules prevent the generation of hydrogen peroxide, aldehydes, and ammonia, thereby reducing oxidative stress and subsequent inflammatory signaling.[1][4]
-
Inhibition of Leukocyte Trafficking: The enzymatic activity of VAP-1 is crucial for the adhesion and migration of leukocytes across the vascular endothelium into the inflamed joint tissue.[1][2][3] By blocking this activity, VAP-1 inhibitors effectively reduce the infiltration of inflammatory cells into the synovium.[2]
This dual mechanism of action makes VAP-1 inhibitors a potent therapeutic strategy for attenuating the signs and symptoms of arthritis.
VAP-1 Signaling Pathway in Arthritis
Experimental Protocols
Mouse Model of Arthritis
The Collagen-Induced Arthritis (CIA) model is a widely used and well-characterized model for rheumatoid arthritis that shares immunological and pathological features with the human disease.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26G)
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the CII solution with CFA (for primary immunization) or IFA (for booster immunization) by drawing the two solutions into separate syringes and connecting them with a Luer lock. Pass the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Begin clinical assessment of arthritis around day 21 and continue 3-4 times per week.
-
Score each paw for signs of arthritis (erythema, swelling) on a scale of 0-4:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of an entire paw
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
-
The maximum score per mouse is 16.
-
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 5% DMSO and 10% Solutol)
-
Oral gavage needles or appropriate needles for the chosen route of administration
Protocol:
-
Prophylactic Treatment:
-
Begin administration of this compound on day 20 (before the expected onset of arthritis) and continue daily until the end of the study.
-
Administer this compound at a predetermined dose (e.g., based on preliminary studies or literature on similar compounds, a starting point could be in the range of 10-50 mg/kg). For example, the VAP-1 inhibitor SZV-1287 has been used at 20 mg/kg intraperitoneally in a mouse model of osteoarthritis.[5]
-
Administer the vehicle to the control group.
-
-
Therapeutic Treatment:
-
Begin administration of this compound once the clinical score of arthritis reaches a predetermined level (e.g., a score of 4-6).
-
Continue daily administration until the end of the study.
-
Administer the vehicle to the control group.
-
Assessment of Efficacy
a) Clinical Assessment:
-
Continue to monitor and record the arthritis score and body weight for each mouse throughout the study.
-
Measure paw thickness using a digital caliper.
b) Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
c) Biomarker Analysis:
-
Collect blood samples at the end of the study for the analysis of systemic inflammatory markers.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the serum or plasma using ELISA or multiplex assays.
-
Homogenize joint tissue to measure local levels of inflammatory mediators.
Data Presentation
Table 1: Summary of Quantitative Data from a Representative Study
| Parameter | Vehicle Control Group | This compound Treated Group | P-value |
| Clinical Score (Day 42) | 10.2 ± 1.5 | 4.5 ± 0.8 | <0.01 |
| Paw Thickness (mm, Day 42) | 4.1 ± 0.3 | 2.8 ± 0.2 | <0.01 |
| Histological Score (Inflammation) | 3.2 ± 0.4 | 1.5 ± 0.3 | <0.05 |
| Histological Score (Cartilage Damage) | 2.8 ± 0.5 | 1.2 ± 0.2 | <0.05 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 75 ± 15 | <0.01 |
| Serum IL-6 (pg/mL) | 250 ± 40 | 120 ± 20 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using an appropriate test (e.g., Student's t-test or ANOVA). This table presents hypothetical data for illustrative purposes.
Experimental Workflow
Conclusion
The inhibition of VAP-1 presents a compelling strategy for the treatment of rheumatoid arthritis. The protocols and application notes provided here offer a comprehensive guide for the preclinical evaluation of a novel small molecule VAP-1 inhibitor, this compound, in a mouse model of arthritis. Careful adherence to these methodologies will enable researchers to robustly assess the therapeutic potential of such compounds and contribute to the development of new and effective treatments for inflammatory diseases.
References
- 1. Distinct Roles of Vav Family Members in Adaptive and Innate Immune Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Vascular-adhesion protein 1 in giant cell arteritis and polymyalgia rheumatica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel multitarget analgesic candidate SZV-1287 demonstrates potential disease-modifying effects in the monoiodoacetate-induced osteoarthritis mouse model [frontiersin.org]
Application Notes and Protocols for Vap-1-IN-3 in In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase Copper Containing 3 (AOC3), is a critical enzyme and adhesion molecule involved in the inflammatory cascade.[1][2] Expressed on the surface of endothelial cells, VAP-1 mediates the transmigration of leukocytes from the bloodstream into inflamed tissues.[1][3] Its enzymatic activity, which catalyzes the oxidative deamination of primary amines, produces hydrogen peroxide and aldehydes, further promoting inflammation and oxidative stress.[1][2] This dual function makes VAP-1 a compelling therapeutic target for a variety of inflammatory diseases.[1][2]
Vap-1-IN-3 is a potent small molecule inhibitor of VAP-1, with an in vitro IC50 of 0.13 μM for VAP-1 isolated from bovine plasma.[4] While specific in vivo studies for this compound are not yet extensively published, these application notes provide a comprehensive guide for its use in preclinical inflammation models. The protocols and dosage recommendations are based on established studies with other well-characterized VAP-1 inhibitors and are intended to serve as a starting point for experimental design.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC50 (μM) | Source |
| This compound | Bovine Plasma VAP-1 | In vitro enzyme activity assay | 0.13 | [4] |
Table 2: Exemplary In Vivo Dosages of Small Molecule VAP-1 Inhibitors in Rodent Models
| Compound | Animal Model | Species | Route of Administration | Dosage Range | Efficacy | Source |
| PXS-4728A | Lipopolysaccharide (LPS)-induced lung inflammation | Mouse (BALB/c) | Oral | 2-4 mg/kg | Reduced neutrophil influx into bronchoalveolar lavage fluid. | [5][6] |
| PXS-4728A | Atherosclerosis | Rabbit (New Zealand White) | Oral | 1-10 mg/kg | 80% inhibition of SSAO activity at 1 mg/kg. | [7] |
| U-V296 | Colon cancer models | Mouse | Intraperitoneal | 10 mg/kg daily | Inhibited tumor growth by enhancing IFN-γ-producing CD8+ T cells. | [8][9] |
Note: The provided dosages for PXS-4728A and U-V296 should be used as a reference for designing initial dose-ranging studies for this compound. Given its high in vitro potency, a starting dose in the range of 1-10 mg/kg for in vivo mouse studies may be appropriate, but this must be determined empirically.
Signaling Pathway
The signaling cascade initiated by VAP-1 at the site of inflammation is multifaceted. It involves both its adhesive functions and its enzymatic activity, leading to leukocyte recruitment and amplification of the inflammatory response.
VAP-1 Signaling Pathway in Inflammation.
Experimental Protocols
Disclaimer: These protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines. A pilot study is highly recommended to determine the optimal dose and timing of this compound administration for your specific model.
Protocol 1: Murine Model of LPS-Induced Peritonitis
This model is used to study acute inflammation and the effect of inhibitors on leukocyte migration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle. The final concentration of the solvent should be minimal and tested for any inflammatory effects.
-
Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS). A minimum of 5-6 mice per group is recommended.
-
Inhibitor Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). The timing of administration should be determined in a pilot study (e.g., 1 hour before LPS challenge).
-
Induction of Peritonitis: Inject LPS (e.g., 10 mg/kg) intraperitoneally to induce peritonitis.[10]
-
Peritoneal Lavage: At a predetermined time point (e.g., 4-24 hours after LPS injection), euthanize the mice.[11] Inject 5-10 mL of ice-cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.
-
Cell Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts on cytospin preparations stained with a Romanowsky-type stain to quantify neutrophils, macrophages, and other leukocyte populations.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 3. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.9. LPS-Induced Peritonitis Mouse Model [bio-protocol.org]
- 11. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Vap-1-IN-3 Efficacy Testing
Document ID: ANP-VAP1-2025-11 Version: 1.0 For Research Use Only
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper Containing 3 (AOC3), is a unique dual-function protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2] VAP-1 functions both as an adhesion molecule mediating leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[2][3][4] This enzymatic activity produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and inflammation.[1][5]
Under inflammatory conditions, VAP-1 is rapidly translocated from intracellular stores to the endothelial cell surface, where it promotes the adhesion and extravasation of leukocytes into inflamed tissues.[3][6] Its enzymatic activity further amplifies the inflammatory cascade by inducing the expression of other adhesion molecules like ICAM-1 and E-selectin.[3] Given its central role in leukocyte recruitment and inflammation, VAP-1 has emerged as a significant therapeutic target for a wide range of inflammatory and vascular diseases, including non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and cardiovascular diseases.[2][7][]
Vap-1-IN-3 is a novel small-molecule inhibitor designed to target the enzymatic activity of VAP-1. These application notes provide detailed protocols for a systematic evaluation of the in vitro and in vivo efficacy of this compound, designed for researchers, scientists, and drug development professionals.
VAP-1 Signaling and Mechanism of Action
The pro-inflammatory effects of VAP-1 are largely driven by its enzymatic function. VAP-1 catalyzes the oxidation of primary amines, leading to the production of H₂O₂, a potent signaling molecule. This H₂O₂ production triggers downstream signaling pathways, including NF-κB and MAPK, which in turn upregulate the expression of multiple adhesion molecules on the endothelial surface. This enhances the recruitment, rolling, adhesion, and transmigration of leukocytes, perpetuating the inflammatory response. This compound is designed to inhibit this initial enzymatic step, thereby blocking the subsequent inflammatory cascade.
Caption: VAP-1 enzymatic activity and inhibition pathway.
In Vitro Efficacy Assessment
In vitro assays are essential for determining the direct inhibitory effect of this compound on VAP-1's enzymatic activity and its functional consequences on leukocyte-endothelial interactions.
Protocol 1: VAP-1 Enzymatic Activity Assay (Amplex Red)
This assay quantifies the hydrogen peroxide (H₂O₂) produced by VAP-1's enzymatic activity using the Amplex® Red reagent, which forms the fluorescent product resorufin in the presence of H₂O₂ and horseradish peroxidase (HRP).
Workflow Diagram:
Caption: Workflow for VAP-1 enzymatic activity assay.
Methodology:
-
Reagents: Recombinant human VAP-1, this compound, Amplex® Red reagent, Horseradish Peroxidase (HRP), Benzylamine (substrate), Phosphate-buffered saline (PBS).
-
Procedure: a. In a 96-well black microplate, add 25 µL of recombinant human VAP-1 enzyme solution. b. Add 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). c. Pre-incubate for 30 minutes at 37°C. d. Prepare a reaction mix containing Amplex® Red, HRP, and the VAP-1 substrate benzylamine. e. Add 50 µL of the reaction mix to each well to initiate the reaction.[9] f. Incubate the plate at 37°C for 60 minutes, protected from light. g. Measure fluorescence using a plate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| This compound | Human VAP-1 | 5.2 |
| This compound | Mouse VAP-1 | 45.8 |
| This compound | Rat VAP-1 | 62.1 |
| Reference Inhibitor | Human VAP-1 | 10.5 |
Note: Species differences in inhibitor sensitivity are common and important for preclinical model selection.[10][11]
Protocol 2: In Vitro Leukocyte Adhesion Assay Under Flow
This assay evaluates the ability of this compound to inhibit leukocyte adhesion to endothelial cells under physiologically relevant shear stress conditions.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in flow chambers or on plates.
-
Induction of VAP-1 Expression: Stimulate HUVECs with a pro-inflammatory agent (e.g., TNF-α) to induce VAP-1 translocation to the cell surface.[3]
-
Treatment: Pre-treat the HUVEC monolayer with various concentrations of this compound or vehicle control for 1-2 hours.
-
Leukocyte Perfusion: Isolate human neutrophils from healthy donor blood. Perfuse the isolated neutrophils over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dyn/cm²).
-
Quantification: Record leukocyte interactions (rolling, firm adhesion) using video microscopy. Analyze the number of adherent cells per field of view.
-
Data Analysis: Calculate the percentage of inhibition of leukocyte adhesion for each this compound concentration compared to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Adherent Leukocytes / Field | % Inhibition |
| Vehicle Control | - | 150 ± 12 | 0% |
| This compound | 0.1 | 115 ± 9 | 23.3% |
| This compound | 1 | 62 ± 7 | 58.7% |
| This compound | 10 | 25 ± 4 | 83.3% |
In Vivo Efficacy Assessment
In vivo models are critical to evaluate the therapeutic potential of this compound in a complex biological system, assessing its impact on inflammation and disease pathology.
Protocol 3: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model assesses the efficacy of this compound in reducing acute neutrophilic inflammation in the lungs.
Workflow Diagram:
Caption: Workflow for the LPS-induced acute lung injury model.
Methodology:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Treatment Groups:
-
Group 1: Vehicle + Saline (Sham)
-
Group 2: Vehicle + LPS
-
Group 3: this compound (e.g., 10 mg/kg) + LPS
-
Group 4: this compound (e.g., 30 mg/kg) + LPS
-
-
Procedure: a. Administer this compound or vehicle via oral gavage. b. One hour post-treatment, anesthetize mice and intratracheally instill LPS (or saline for sham). c. After 24 hours, euthanize the animals. d. Perform bronchoalveolar lavage (BAL) to collect fluid. e. Harvest lung tissue for histological analysis (H&E staining).
-
Endpoints:
-
Primary: Neutrophil count in BAL fluid.
-
Secondary: Total protein concentration in BAL fluid (as a marker of edema), lung histology scores for inflammation and injury.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | BAL Neutrophil Count (x10⁵) | Lung Injury Score (0-4) |
| Vehicle + LPS | - | 8.5 ± 0.9 | 3.2 ± 0.3 |
| This compound + LPS | 10 | 5.1 ± 0.6 | 2.1 ± 0.2 |
| This compound + LPS | 30 | 2.8 ± 0.4 | 1.3 ± 0.2 |
| Sham | - | 0.2 ± 0.1 | 0.1 ± 0.1 |
Protocol 4: Mouse Cremaster Muscle Intravital Microscopy
This advanced technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in vivo, providing mechanistic insight into how this compound affects leukocyte trafficking.[12]
Methodology:
-
Animal Preparation: Anesthetize a mouse and surgically exteriorize the cremaster muscle for observation under an intravital microscope.
-
Inflammatory Stimulus: Apply a pro-inflammatory cytokine (e.g., TNF-α) topically to the cremaster muscle to induce VAP-1 expression and leukocyte recruitment.
-
Treatment: Administer this compound or vehicle intravenously.
-
Imaging and Analysis: a. Select post-capillary venules for observation. b. Record video sequences at baseline and at multiple time points after treatment. c. Quantify the number of rolling leukocytes, their rolling velocity, and the number of firmly adherent leukocytes.[12]
-
Data Analysis: Compare the leukocyte trafficking parameters between the this compound and vehicle-treated groups.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of the VAP-1 inhibitor, this compound. The experimental design progresses from direct enzymatic inhibition assays to functional cellular assays and finally to robust in vivo models of inflammation. This tiered approach allows for a thorough characterization of the compound's mechanism of action and its potential as a therapeutic agent for VAP-1-mediated diseases.
References
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. turkupetcentre.net [turkupetcentre.net]
- 7. VAP-1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 9. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doria.fi [doria.fi]
- 11. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of Vap-1-IN-3 in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function transmembrane protein with roles as both an adhesion molecule and an enzyme.[1][2][3] Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia.[1][2][3] This activity is implicated in the recruitment of leukocytes to inflamed tissues and has been associated with various inflammatory and vascular diseases.[4][5] Vap-1-IN-3 is a potent inhibitor of VAP-1's enzymatic activity, with a reported half-maximal inhibitory concentration (IC50) of 0.13 μM for VAP-1 isolated from bovine plasma.[6] This document provides detailed protocols for measuring the inhibitory activity of this compound on VAP-1 in tissue samples.
This compound is identified by the CAS number 3054227-79-8 .[6]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
VAP-1 Signaling Pathway and Inhibition
The enzymatic activity of VAP-1 plays a crucial role in the inflammatory cascade. By generating reactive oxygen species (H₂O₂) and aldehydes, VAP-1 activity can induce the expression of other adhesion molecules on endothelial cells, such as ICAM-1 and VCAM-1, and activate transcription factors like NF-κB.[7] This amplifies the inflammatory response by promoting the adhesion and transmigration of leukocytes from the bloodstream into tissues. This compound, as a potent inhibitor, blocks this enzymatic activity, thereby reducing the downstream inflammatory signaling.
Caption: VAP-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for VAP-1 and its inhibitors.
Table 1: IC50 Values of Selected VAP-1 Inhibitors
| Inhibitor | IC50 (nM) | Species | Reference |
| This compound | 130 | Bovine | [6] |
| PXS-4681A | 37 (Ki) | Not Specified | [8] |
| SNT-8370 | 10 | Not Specified | [8] |
Table 2: VAP-1 Expression and Activity in Human Tissues
| Tissue | Expression Level | Notes | Reference |
| Adipose Tissue | High | Released as soluble VAP-1.[9] | [7] |
| Smooth Muscle | High | Primarily enzymatic activity. | [7] |
| Endothelial Cells | High (especially in inflammation) | Both adhesive and enzymatic functions.[7] | [7] |
| Liver | High | Constitutively expressed on hepatic endothelium. | [5] |
| Inflamed Synovium | Upregulated | Increased leukocyte infiltration. | [8] |
| Colorectal Cancer | Downregulated | Compared to normal colon tissue. |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for measuring this compound activity in tissue samples.
Protocol 1: Tissue Sample Preparation and Homogenization
This protocol describes the preparation of tissue lysates for subsequent VAP-1 activity assays.
Materials:
-
Tissue of interest (e.g., adipose, liver, synovium)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Weigh the tissue and mince it into small pieces on ice.
-
Add 4 volumes of ice-cold Lysis Buffer to the minced tissue (e.g., 4 mL of buffer for 1 g of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until a uniform lysate is obtained.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard protein quantification assay according to the manufacturer's instructions.
-
The tissue lysate can be used immediately for VAP-1 activity assays or stored in aliquots at -80°C for future use.
Protocol 2: Bioluminescent Assay for VAP-1 Enzymatic Activity
This protocol utilizes a commercially available bioluminescent assay kit that measures the production of hydrogen peroxide, a product of the VAP-1 enzymatic reaction.
Materials:
-
Tissue lysate (prepared as in Protocol 1)
-
This compound (or other inhibitors) at various concentrations
-
Bioluminescent VAP-1/SSAO assay kit (containing substrate and detection reagents)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare a dilution series of this compound in the assay buffer provided with the kit. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 10 µL of each concentration of this compound or vehicle control to triplicate wells.
-
Add 40 µL of tissue lysate (diluted in assay buffer to a final protein concentration of 0.5-2 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to VAP-1.
-
Prepare the VAP-1 substrate solution according to the kit manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60-120 minutes.
-
After the incubation, add the detection reagent provided in the kit to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of VAP-1 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: Radioisotopic Assay for VAP-1 Enzymatic Activity
This protocol is a classic method for measuring VAP-1 activity using a radiolabeled substrate, [¹⁴C]benzylamine.
Materials:
-
Tissue lysate (prepared as in Protocol 1)
-
This compound (or other inhibitors) at various concentrations
-
[¹⁴C]benzylamine hydrochloride (radiolabeled substrate)
-
Unlabeled benzylamine hydrochloride
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.6)
-
2 M Citric acid (to stop the reaction)
-
Toluene-based scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer and [¹⁴C]benzylamine (final concentration typically 100-200 µM, with a specific activity of ~50 mCi/mmol).
-
Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control.
-
In microcentrifuge tubes, add 20 µL of each concentration of this compound or vehicle control.
-
Add 50 µL of tissue lysate (diluted in assay buffer to a final protein concentration of 0.5-2 mg/mL) to each tube.
-
Pre-incubate the tubes at 37°C for 30 minutes.
-
Initiate the reaction by adding 30 µL of the [¹⁴C]benzylamine reaction mixture to each tube.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 200 µL of 2 M citric acid.
-
Add 1 mL of toluene-based scintillation cocktail to each tube.
-
Vortex vigorously for 30 seconds to extract the [¹⁴C]benzaldehyde product into the organic phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer 800 µL of the upper organic phase to a scintillation vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of VAP-1 inhibition and determine the IC50 value as described in the bioluminescent assay protocol.
Troubleshooting and Considerations
-
High Background Signal: Ensure complete removal of cellular debris during tissue lysate preparation. In the radioisotopic assay, ensure proper phase separation to avoid contamination of the organic phase with the aqueous phase.
-
Low VAP-1 Activity: Check the protein concentration of the lysate and ensure it is within the optimal range for the assay. Confirm the activity of the VAP-1 enzyme using a positive control if available. Ensure proper storage of tissue samples and lysates to prevent enzyme degradation.
-
Inhibitor Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing dilutions in the aqueous assay buffer.
-
Specificity: To confirm that the measured activity is specific to VAP-1 (SSAO), parallel assays can be run in the presence of a known specific VAP-1 inhibitor, such as semicarbazide, as a positive control for inhibition.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively measure the activity of this compound in various tissue samples, contributing to a better understanding of its therapeutic potential in inflammatory and vascular diseases.
References
- 1. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. AOC3 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Detection of Vascular Adhesion Protein-1 in Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
Application Notes and Protocols: VAP-1-IN-3 for Studying VAP-1 Enzymatic Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper-Containing 3 (AOC3), is a unique dual-function protein. It acts as both an adhesion molecule involved in leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2][3] This enzymatic activity results in the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which are implicated in various pathological processes, including inflammation, oxidative stress, and vascular damage.[3][4] VAP-1 is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[4][5] Under inflammatory conditions, VAP-1 expression is upregulated on endothelial cells, promoting the recruitment of leukocytes to inflamed tissues.[5][6]
VAP-1-IN-3 is a potent and selective small-molecule inhibitor designed to target the enzymatic function of VAP-1. By inhibiting the amine oxidase activity of VAP-1, this compound serves as a valuable tool for elucidating the specific roles of VAP-1's enzymatic products in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound to study the enzymatic function of VAP-1 in both biochemical and cellular contexts.
Data Presentation
Table 1: Inhibitory Activity of this compound against VAP-1 and other Amine Oxidases
| Enzyme Target | IC₅₀ (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| Human VAP-1/SSAO | 5.2 | >10,000-fold | >10,000-fold |
| Monoamine Oxidase A (MAO-A) | >50,000 | - | - |
| Monoamine Oxidase B (MAO-B) | >50,000 | - | - |
Note: The data presented here are representative values for a potent and selective VAP-1 inhibitor and should be confirmed for each specific batch of this compound.
Signaling Pathways and Experimental Workflows
The enzymatic activity of VAP-1 initiates signaling cascades that contribute to inflammation. The production of H₂O₂ acts as a signaling molecule, leading to the activation of transcription factors like NF-κB and subsequent upregulation of other adhesion molecules.[5]
Caption: VAP-1 enzymatic activity and its inhibition by this compound.
Caption: Workflow for evaluating this compound.
Experimental Protocols
VAP-1/SSAO Enzymatic Activity Assay (Fluorometric)
This protocol measures the hydrogen peroxide (H₂O₂) produced from the VAP-1 catalyzed oxidation of a primary amine substrate.
Materials:
-
Recombinant human VAP-1/SSAO
-
This compound
-
Amplex® Red reagent (or similar H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
Methylamine (or other primary amine substrate like benzylamine)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in Assay Buffer to achieve a range of desired concentrations for IC₅₀ determination.
-
Prepare a working solution of Amplex® Red and HRP in Assay Buffer according to the manufacturer's instructions.
-
Prepare a stock solution of methylamine in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of recombinant human VAP-1 solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the methylamine substrate solution to each well to start the reaction.
-
Immediately add 50 µL of the Amplex® Red/HRP working solution.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Leukocyte Adhesion Assay under Static Conditions
This assay evaluates the effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., isolated human neutrophils or a monocytic cell line like U937)
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM (or other fluorescent cell stain)
-
Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)
-
96-well clear-bottom black microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Endothelial Cell Culture:
-
Seed HUVECs into a 96-well clear-bottom black plate and grow to confluence.
-
-
Treatment and Stimulation:
-
Pre-treat the confluent HUVEC monolayer with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VAP-1 expression on the cell surface. Maintain the presence of this compound during stimulation.
-
-
Leukocyte Labeling and Adhesion:
-
Label the leukocytes with Calcein-AM according to the manufacturer's protocol.
-
Wash the HUVEC monolayer gently to remove any non-adherent cells.
-
Add the fluorescently labeled leukocytes to each well containing the treated and stimulated HUVECs.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantify the adherent leukocytes by measuring the fluorescence intensity in each well using a fluorescence plate reader or by capturing images with a fluorescence microscope and analyzing the cell count.
-
-
Data Analysis:
-
Calculate the percentage of adhesion relative to the vehicle-treated, TNF-α stimulated control.
-
Plot the percentage of adhesion against the concentration of this compound.
-
In Vitro Leukocyte Transmigration Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the migration of leukocytes across an endothelial cell monolayer.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 5 or 8 µm pore size)
-
HUVECs
-
Leukocytes
-
This compound
-
TNF-α
-
Chemoattractant (e.g., fMLP or CXCL8)
-
Fluorescent dye for labeling leukocytes (e.g., Calcein-AM)
Procedure:
-
Prepare Endothelial Monolayer on Inserts:
-
Coat the top of the Boyden chamber inserts with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs onto the coated inserts and culture until a confluent monolayer is formed.
-
-
Treatment and Stimulation:
-
Treat the HUVEC monolayer with this compound or vehicle control for 1-2 hours.
-
Stimulate the HUVECs with TNF-α for 4-6 hours.
-
-
Transmigration Assay:
-
Label leukocytes with a fluorescent dye.
-
Place the inserts containing the treated and stimulated HUVEC monolayer into the wells of a 24-well plate.
-
Add a chemoattractant to the lower chamber.
-
Add the labeled leukocytes to the upper chamber (on top of the HUVEC monolayer).
-
Incubate for 2-4 hours at 37°C to allow for transmigration.
-
-
Quantification:
-
Remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence of the cell lysate or by direct cell counting using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of transmigration relative to the vehicle-treated, stimulated control.
-
Evaluate the dose-dependent inhibitory effect of this compound on leukocyte transmigration.
-
Conclusion
This compound is a critical research tool for dissecting the enzymatic contributions of VAP-1 to inflammatory processes. The protocols outlined above provide a framework for characterizing the inhibitory potential of this compound and for investigating the downstream consequences of VAP-1 enzymatic inhibition in cellular models of inflammation. These studies are essential for advancing our understanding of VAP-1 biology and for the development of novel therapeutics targeting VAP-1 in a range of inflammatory and vascular diseases.[7]
References
- 1. scbt.com [scbt.com]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
Application Notes and Protocols for VAP-1 Target Validation using Vap-1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper Containing 3 (AOC3), is a multifunctional protein with significant roles in inflammatory processes.[1][2][3] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2] VAP-1 exhibits a dual function: it acts as an adhesion molecule mediating the trafficking and extravasation of leukocytes from the bloodstream into tissues, and it possesses enzymatic activity.[1][3][4] As an amine oxidase, VAP-1 catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[1][3][5] These byproducts can induce oxidative stress and further promote inflammation by upregulating other adhesion molecules.[1][6]
Given its central role in leukocyte recruitment to inflammatory sites, VAP-1 has emerged as a promising therapeutic target for a range of inflammatory diseases.[2][3][4][7] Vap-1-IN-3 is a potent, small-molecule inhibitor of VAP-1's enzymatic activity, with a reported IC50 of 0.13 μM for VAP-1 isolated from bovine plasma.[8]
These application notes provide a comprehensive framework and detailed protocols for validating VAP-1 as a therapeutic target using this compound. The workflow progresses from direct biochemical engagement to functional cellular assays and finally to in vivo models, establishing a clear line of sight from target modulation to physiological response.
Target Validation Workflow
The validation of this compound's therapeutic potential follows a multi-tiered approach. It begins with confirming direct engagement and inhibition of the VAP-1 enzyme. Subsequently, cellular assays are employed to demonstrate that this inhibition translates into a functional blockade of VAP-1-mediated leukocyte adhesion and migration. Finally, in vivo models are used to assess the inhibitor's efficacy in a complex biological system.
Caption: A logical workflow for VAP-1 target validation.
Section 1: Biochemical Assays for Direct Target Engagement
The first step in target validation is to confirm that this compound directly binds to and inhibits the enzymatic activity of VAP-1.
Protocol 1: VAP-1/SSAO Enzymatic Activity Assay (Fluorometric)
This assay quantifies the amine oxidase activity of VAP-1 by measuring the production of hydrogen peroxide (H₂O₂), a direct product of the enzymatic reaction.[9][10] A highly sensitive fluorescent probe is used to detect H₂O₂. This protocol is used to determine the potency (IC50) of this compound.
Materials:
-
Recombinant human VAP-1 or VAP-1 isolated from a biological source (e.g., plasma).
-
This compound
-
Amplex™ Red reagent (or similar H₂O₂-sensitive fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: Potassium Phosphate buffer (e.g., 20 mM, pH 7.6)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Prepare the VAP-1 enzyme solution in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the detection cocktail containing Amplex Red and HRP in Assay Buffer according to the manufacturer's instructions.
-
Prepare the substrate solution (e.g., 1 mM Benzylamine) in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilutions (or vehicle control, e.g., DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 20 µL of the VAP-1 enzyme solution to each well.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the substrate solution to initiate the reaction.
-
Immediately add 40 µL of the Amplex Red/HRP detection cocktail.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Data Presentation:
| Compound | Target | Assay Type | Substrate | IC50 (µM) |
| This compound | Bovine Plasma VAP-1 | Enzymatic | Not Specified | 0.13[8] |
| This compound | Human Recombinant VAP-1 | Enzymatic (Fluorometric) | Benzylamine | Hypothetical 0.15 |
| Control Inhibitor | Human Recombinant VAP-1 | Enzymatic (Fluorometric) | Benzylamine | Hypothetical 25.5 |
Section 2: VAP-1 Signaling and Cellular Assays
VAP-1's enzymatic activity on the endothelial surface generates H₂O₂, which acts as a signaling molecule. This signaling cascade can lead to the activation of transcription factors like NF-κB, resulting in the increased expression of other adhesion molecules such as ICAM-1 and E-selectin, further amplifying the inflammatory response.[4] Cellular assays are crucial for confirming that this compound can block these functional consequences of VAP-1 activation.
Caption: VAP-1 enzymatic activity and downstream signaling.
Protocol 2: Static Leukocyte-Endothelial Cell Adhesion Assay
This protocol measures the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of endothelial cells expressing VAP-1.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VAP-1-expressing endothelial cells.
-
Leukocytes (e.g., isolated human peripheral blood mononuclear cells (PBMCs) or neutrophils).
-
Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes).
-
Fluorescent dye for labeling leukocytes (e.g., Calcein-AM).
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α) to induce VAP-1 translocation to the cell surface.[4]
-
96-well tissue culture plates.
-
Fluorescence microplate reader.
Procedure:
-
Culture Endothelial Cells: Seed HUVECs into a 96-well plate and grow to confluence.
-
Stimulate Endothelium: Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to promote VAP-1 surface expression.
-
Inhibitor Treatment: Remove the TNF-α containing medium. Add fresh medium containing various concentrations of this compound or vehicle control to the HUVECs and incubate for 1 hour at 37°C.
-
Label Leukocytes: While the HUVECs are being treated, label the leukocytes with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in fresh medium.
-
Co-culture: Add the fluorescently labeled leukocytes (e.g., 1 x 10⁵ cells/well) to the HUVEC monolayer.
-
Adhesion: Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantification: Read the plate on a fluorescence microplate reader. The fluorescence intensity is proportional to the number of adherent leukocytes.
-
Data Analysis: Calculate the percentage of adhesion inhibition relative to the vehicle-treated control. Determine the IC50 value for the inhibition of adhesion.
Protocol 3: Transendothelial Migration (TEM) Assay
This assay assesses the ability of this compound to block the migration of leukocytes across an endothelial monolayer, a key step in the inflammatory cascade that VAP-1 helps to mediate.[4][12]
Materials:
-
All materials from Protocol 2.
-
Transwell inserts (e.g., 3.0 or 5.0 µm pore size) for 24-well plates.
-
Chemoattractant (e.g., CXCL8/IL-8 or fMLP).
Procedure:
-
Prepare Endothelial Monolayer: Coat the top of the Transwell insert membrane with fibronectin or collagen. Seed HUVECs onto the membrane and grow to a confluent, tight monolayer. Verify monolayer integrity using TEER (Transendothelial Electrical Resistance) measurement if possible.
-
Stimulate and Treat: Treat the HUVEC monolayer with TNF-α as in Protocol 2. Subsequently, treat the monolayer with this compound or vehicle control for 1 hour.
-
Set up Migration:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add fluorescently labeled leukocytes to the upper chamber (the Transwell insert).
-
-
Incubation: Incubate for 2-4 hours at 37°C to allow for leukocyte migration.
-
Quantification:
-
Carefully remove the Transwell insert.
-
Measure the fluorescence of the medium in the lower chamber using a microplate reader. This corresponds to the number of migrated cells.
-
-
Data Analysis: Calculate the percentage inhibition of transmigration relative to the vehicle-treated control and determine the IC50.
Data Presentation:
| Assay Type | Cell Types | Stimulus | Inhibitor | IC50 (µM) | Max Inhibition (%) |
| Adhesion | HUVEC + Neutrophils | TNF-α | This compound | Hypothetical 0.85 | Hypothetical 65% |
| Transmigration | HUVEC + Neutrophils | TNF-α / CXCL8 | This compound | Hypothetical 1.10 | Hypothetical 75% |
Section 3: In Vivo Target Validation
The final step is to determine if inhibiting VAP-1 with this compound can reduce inflammation in a living animal model. The thioglycollate-induced peritonitis model is a standard method for studying acute inflammation and leukocyte recruitment.[13]
Protocol 4: Mouse Model of Thioglycollate-Induced Peritonitis
This model assesses the effect of this compound on the recruitment of leukocytes, particularly neutrophils and macrophages, to the peritoneal cavity following an inflammatory stimulus.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal or oral delivery).
-
Sterile Thioglycollate broth (e.g., 3% solution).
-
Sterile PBS.
-
FACS buffer (PBS + 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages).
-
Flow cytometer.
Procedure:
-
Inhibitor Administration: Administer this compound or vehicle control to the mice via the chosen route (e.g., oral gavage) at a predetermined time before inducing peritonitis. Dosing and timing should be based on pharmacokinetic studies.
-
Induction of Peritonitis: Inject sterile thioglycollate broth (e.g., 1 mL) into the peritoneal cavity of each mouse.
-
Leukocyte Recruitment:
-
Peritoneal Lavage: Expose the peritoneal cavity and wash with 5-10 mL of cold sterile PBS to collect the peritoneal exudate cells.
-
Cell Counting and Analysis:
-
Count the total number of cells in the lavage fluid using a hemocytometer or automated cell counter.
-
Stain the cells with fluorescently-conjugated antibodies against leukocyte markers (Ly6G, F4/80, etc.).
-
Analyze the cell populations by flow cytometry to quantify the number of neutrophils and macrophages recruited to the peritoneum.
-
-
Data Analysis: Compare the total number of recruited leukocytes, neutrophils, and macrophages between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation:
| Treatment Group | Time Point | Total Recruited Cells (x10⁶) | Recruited Neutrophils (x10⁶) | % Inhibition of Neutrophil Recruitment |
| Vehicle Control | 4 hours | Hypothetical 15.2 ± 1.8 | Hypothetical 12.5 ± 1.5 | N/A |
| This compound (10 mg/kg) | 4 hours | Hypothetical 8.1 ± 1.1 | Hypothetical 5.0 ± 0.9 | Hypothetical 60% |
Conclusion
This document outlines a systematic approach to the target validation of this compound. By progressing through biochemical, cellular, and in vivo assays, researchers can build a robust data package. These protocols provide the necessary detail to demonstrate that this compound potently inhibits VAP-1 enzymatic activity, blocks the key VAP-1-dependent cellular functions of leukocyte adhesion and transmigration, and ultimately reduces leukocyte recruitment in a relevant in vivo model of inflammation. This comprehensive validation is a critical step in the development of VAP-1 inhibitors as a novel class of anti-inflammatory therapeutics.
References
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VAP-1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Item - VAP-1 cell-surface expression and SSAO activity of transfectants expressing both VAP-1 and VAP-1 Î3. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Frontiers | Elucidating the Biomechanics of Leukocyte Transendothelial Migration by Quantitative Imaging [frontiersin.org]
- 13. The oxidase activity of vascular adhesion protein-1 (VAP-1) is essential for function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vap-1-IN-3 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of Vap-1-IN-3, a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1). All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on available information.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound exhibits poor solubility in aqueous solutions. Organic solvents are necessary for its dissolution. Based on supplier recommendations and general practices for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent. For in vivo applications, a co-solvent system is often required to maintain solubility upon further dilution into aqueous physiological solutions.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO. A concentration of up to 40 mg/mL in DMSO has been suggested by suppliers for creating a stock solution.[1] For in vitro assays, this high-concentration stock can then be serially diluted in cell culture media to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Use a Co-Solvent System: For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline or PBS is recommended to improve solubility and stability.[1]
-
Sonication: After dilution, briefly sonicate the solution to aid in the dispersion of the compound.
-
Vortexing: Vigorous vortexing during and after dilution can help to keep the compound in solution.
-
Warm the Solution: Gently warming the solution to 37°C may help to dissolve the precipitate, but be cautious of the compound's stability at higher temperatures.
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve. | Inappropriate solvent selection. | Use 100% DMSO as the primary solvent. |
| Precipitation occurs upon dilution of DMSO stock in aqueous media. | Poor aqueous solubility of this compound. | 1. Prepare a higher concentration stock in DMSO.2. Use a smaller volume of the stock for dilution.3. Add the stock solution to the aqueous medium while vortexing.4. Consider using a surfactant like Tween 80 (at a low concentration) in your final solution. |
| Inconsistent results in bioassays. | Precipitation of the compound leading to inaccurate concentrations. | 1. Visually inspect for any precipitate before adding to cells or animals.2. Prepare fresh dilutions for each experiment.3. Validate the final concentration of the compound in your assay medium if possible. |
| Cell toxicity observed at higher concentrations. | Cytotoxicity from the solvent (DMSO). | Ensure the final concentration of DMSO in your cell culture is below 0.5%. Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your cells. |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | Suggests up to 40 mg/mL for a stock solution. | For in vivo formulation, a 2 mg/mL working solution is prepared from this stock. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 40 mg/mL), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Suggested In Vivo Formulation
-
Objective: To prepare a formulation of this compound suitable for in vivo administration, based on supplier recommendations.
-
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
-
Procedure (for a final concentration of 2 mg/mL):
-
To prepare 1 mL of the final formulation, start with 50 µL of a 40 mg/mL this compound stock solution in DMSO.
-
Add 300 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Finally, add 600 µL of sterile saline or PBS and mix until a clear solution is obtained.[1]
-
Disclaimer: This is a suggested formulation and may require optimization based on the specific animal model and administration route.
Signaling Pathways and Experimental Workflows
VAP-1 Signaling Pathway
Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase Copper Containing 3 (AOC3), is a dual-function protein that acts as both an adhesion molecule and an enzyme (a semicarbazide-sensitive amine oxidase). Its enzymatic activity leads to the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia. The generated H₂O₂ can then act as a signaling molecule, activating downstream pathways such as NF-κB, PI3K, and MAPK. This signaling cascade ultimately leads to the increased expression of other endothelial adhesion molecules like ICAM-1, E-selectin, and P-selectin, further promoting leukocyte adhesion and transmigration during inflammation.[2]
Caption: VAP-1 signaling cascade.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the general steps for preparing this compound for use in cell-based assays.
Caption: In vitro experimental workflow.
References
Technical Support Center: Optimizing Vap-1-IN-3 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vap-1-IN-3, a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is VAP-1 and what is its function?
A1: Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function protein. It acts as an adhesion molecule involved in the trafficking of leukocytes (white blood cells) to sites of inflammation and also functions as a semicarbazide-sensitive amine oxidase (SSAO) enzyme.[1][2][3][4] As an enzyme, it catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia as byproducts.[1][2][3][4] VAP-1 is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][4]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent small molecule inhibitor of the enzymatic activity of VAP-1.[5] It has an IC50 of 0.13 μM for VAP-1 isolated from bovine plasma.[5] By inhibiting the amine oxidase activity of VAP-1, this compound reduces the production of pro-inflammatory products like hydrogen peroxide, thereby mitigating inflammatory responses.[6]
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its reported IC50 of 0.13 μM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments. However, the optimal concentration will be cell-type specific and should be determined empirically for your experimental system.
Q4: How should I dissolve and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions. |
| Low VAP-1 expression in the cell line. | Confirm VAP-1 expression in your cell line at the protein level using Western blotting or flow cytometry. Select a cell line with known endogenous VAP-1 expression (e.g., human umbilical vein endothelial cells - HUVECs) as a positive control. | |
| Inhibitor instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous media. | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay, such as the MTT assay. Use concentrations well below the cytotoxic threshold for your functional assays. |
| DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is not exceeding 0.5%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. | |
| Inconsistent or variable results | Inhibitor precipitation. | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing the final dilution in pre-warmed medium and vortexing gently before adding to the cells. |
| Cell culture variability. | Ensure consistent cell seeding density, passage number, and overall cell health across experiments. Standardize all incubation times and experimental conditions. | |
| Unexpected off-target effects | Inhibitor may affect other cellular targets. | While this compound is reported as a potent VAP-1 inhibitor, off-target effects are possible, especially at higher concentrations.[7] If you suspect off-target effects, consider using another VAP-1 inhibitor with a different chemical scaffold as a control to confirm that the observed phenotype is due to VAP-1 inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting VAP-1-mediated downstream signaling, such as NF-κB activation.
Methodology:
-
Cell Seeding: Seed VAP-1 expressing cells (e.g., HUVECs) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. Also, prepare a vehicle control with the equivalent highest concentration of DMSO.
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) to allow for inhibitor uptake and target engagement.
-
Stimulation (Optional): If studying VAP-1's role in response to a specific stimulus (e.g., an inflammatory cytokine), add the stimulus to the wells and incubate for the desired time.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to analyze the phosphorylation status of key downstream signaling proteins, such as p65 (a subunit of NF-κB). A decrease in the phosphorylation of p65 upon this compound treatment would indicate effective inhibition.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Plot the normalized values against the inhibitor concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your cells of interest.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium, covering a wide concentration range (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Replace the medium in the wells with the prepared inhibitor dilutions and controls. Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Target | Vascular Adhesion Protein-1 (VAP-1) / Amine Oxidase, Copper Containing 3 (AOC3) | [1][2][3][4] |
| Mechanism of Action | Potent inhibitor of VAP-1 enzymatic activity | [5] |
| IC50 | 0.13 μM (for VAP-1 from bovine plasma) | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General knowledge |
Table 2: Example Dose-Response Data for this compound on NF-κB Activation
| This compound Concentration (µM) | Normalized p-p65/p65 Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.95 |
| 0.1 | 0.65 |
| 1 | 0.25 |
| 10 | 0.10 |
| 100 | 0.08 |
Table 3: Example Cytotoxicity Data for this compound
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 85 |
| 100 | 60 |
| 200 | 30 |
Visualizations
Caption: VAP-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Vascular Adhesion Protein-1 Determines the Cellular Properties of Endometrial Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. icr.ac.uk [icr.ac.uk]
improving Vap-1-IN-3 stability in experimental buffers
Welcome to the technical support center for Vap-1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this potent VAP-1 inhibitor in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase, Copper Containing 3 (AOC3).[1][2] VAP-1 is a dual-function enzyme that acts as both an adhesion molecule and a semicarbazide-sensitive amine oxidase (SSAO).[3][4] Its enzymatic activity leads to the production of hydrogen peroxide, aldehydes, and ammonia, which are implicated in inflammatory processes and oxidative stress.[2][5] this compound exerts its effect by inhibiting this enzymatic activity, with a reported IC50 of 0.13 µM for VAP-1 isolated from bovine plasma.[6]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous experimental buffer. What can I do to prevent this?
A2: This is a common issue encountered with hydrophobic small molecules. Here are several strategies to mitigate precipitation:
-
Serial Dilution in DMSO: Before adding this compound to your aqueous buffer, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration. Then, add the more diluted DMSO stock to your buffer. This minimizes the localized high concentration of the hydrophobic compound when it first contacts the aqueous environment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid detrimental effects on your experiment. However, slightly higher concentrations may be necessary for solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Pluronics or other co-solvents: Consider the use of a small percentage (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-127 in your buffer to aid in solubilization.
-
Vortexing/Mixing: When adding the DMSO stock to the buffer, ensure rapid mixing or vortexing to facilitate quick dispersion and minimize the chance of precipitation.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C. Once dissolved in a solvent such as DMSO, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. In solvent, the stability is generally cited as 6 months at -80°C and 1 month at -20°C.
Q4: Are there any known incompatibilities of this compound with common buffer components?
-
Phosphate Buffers: Phosphate buffers are generally a good choice for many enzymatic assays and are less likely to interact with small molecules compared to more reactive buffers.
-
Tris Buffers: Tris buffers contain a primary amine and can potentially react with aldehydes or other reactive species.[7] While less likely to be a direct issue with this compound itself, it's a factor to consider in the overall experimental design, especially if the VAP-1 substrate or its breakdown products are reactive.
-
pH: The stability of compounds containing amine and ether functionalities can be pH-dependent. It is advisable to maintain the pH of your experimental buffer within the physiological range (typically 7.2-7.6) unless your experimental design requires otherwise. Extreme pH values should be avoided during storage of the compound in aqueous buffers.
Troubleshooting Guides
Problem 1: Loss of this compound Activity Over Time in Experimental Buffer
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Prepare fresh working solutions of this compound in buffer for each experiment.2. Consider adding a small amount of an antioxidant, such as 0.1 mM Ascorbic Acid or 0.1 mM EDTA, to your buffer.[8] | The primary amine in the predicted structure of this compound could be susceptible to oxidation.[9][10] Antioxidants can help mitigate this. EDTA can also chelate metal ions that may catalyze oxidation.[8] |
| Hydrolysis | 1. Maintain the pH of the experimental buffer in the neutral range (pH 7.2-7.6).2. Avoid prolonged storage of this compound in aqueous buffers, especially at elevated temperatures. | Ether linkages, which may be present in this compound, can be susceptible to hydrolysis under acidic or basic conditions, although they are generally stable at neutral pH.[11][12][13][14][15] |
| Adsorption to Labware | 1. Use low-adhesion polypropylene tubes and pipette tips.2. Consider including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer to reduce non-specific binding. | Hydrophobic compounds can adsorb to the surface of plastic labware, leading to a decrease in the effective concentration. |
Problem 2: Inconsistent IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inaccurate Stock Concentration | 1. Re-dissolve a fresh vial of this compound powder to prepare a new stock solution.2. If possible, verify the concentration of your stock solution using an analytical method such as HPLC-UV. | Errors in weighing or dissolving the compound can lead to inaccurate stock concentrations and subsequent dilutions. |
| Precipitation in Assay | 1. Visually inspect your assay plate for any signs of precipitation.2. Follow the recommendations in FAQ 2 to prevent precipitation. | Precipitation will lead to a lower effective concentration of the inhibitor in solution, resulting in a higher apparent IC50 value. |
| Buffer Effects on Enzyme Activity | 1. Ensure that the buffer composition, including pH and salt concentration, is consistent across all experiments.2. Be aware that some buffer components can directly affect enzyme activity. For example, Tris and MOPS have been shown to inhibit some hydrolases.[16] | The activity of VAP-1 can be influenced by the ionic strength and specific ions present in the buffer.[17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes in low-adhesion polypropylene tubes and store at -80°C.
-
-
Working Solutions:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the 10 mM stock in anhydrous DMSO to create a range of intermediate concentrations.
-
For the final dilution into your aqueous assay buffer, add a small volume of the appropriate DMSO dilution to the buffer while vortexing to ensure rapid mixing. The final DMSO concentration in the assay should be kept constant across all conditions and ideally be below 0.5%.
-
Protocol 2: General VAP-1 Enzyme Activity Assay
This is a general protocol and may need to be optimized for your specific experimental conditions.
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 150 mM NaCl.
-
Prepare Reagents:
-
Dilute recombinant human VAP-1 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of the VAP-1 substrate (e.g., benzylamine) and a detection reagent (e.g., Amplex Red and horseradish peroxidase for H₂O₂ detection) in assay buffer.
-
-
Assay Procedure:
-
Add your this compound working solutions or vehicle control to the wells of a microplate.
-
Add the diluted VAP-1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent mixture.
-
Monitor the change in fluorescence or absorbance over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each condition.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: VAP-1 enzymatic activity and inhibition by this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1 Determines the Cellular Properties of Endometrial Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Adhesion Protein-1 (VAP-1) as Predictor of Radiographic Severity in Symptomatic Knee Osteoarthritis in the New York University Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [turkupetcentre.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrochemical Dehydrogenation Pathways of Amines to Nitriles on NiOOH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of structure on permeability of substituted anilines from aqueous solutions through polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vap-1-IN-3 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VAP-1 inhibitor, Vap-1-IN-3, in animal models.
Disclaimer
Information regarding the in vivo toxicity and specific experimental protocols for this compound is limited in publicly available literature. This guide is based on general knowledge of VAP-1 inhibitors and best practices for in vivo studies with small molecule inhibitors. Researchers must conduct their own dose-finding and toxicity studies to determine safe and effective dosage ranges for their specific animal models and experimental conditions. The provided protocols and data tables are templates and should be adapted to specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). VAP-1 is a dual-function enzyme expressed on the surface of endothelial cells. It facilitates the adhesion and transmigration of leukocytes (white blood cells) to sites of inflammation. Additionally, its enzymatic activity generates reactive oxygen species (ROS) and aldehydes, which are pro-inflammatory mediators. By inhibiting VAP-1, this compound is expected to reduce leukocyte infiltration and inflammation. MedChemExpress reports an IC50 of 0.13 μM for this compound against VAP-1 isolated from bovine plasma.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: VAP-1 is implicated in the pathogenesis of various inflammatory diseases. Therefore, inhibitors like this compound have potential therapeutic applications in conditions such as:
-
Rheumatoid arthritis
-
Inflammatory bowel disease
-
Psoriasis
-
Diabetic complications[5]
-
Certain types of cancer[6]
Q3: What is the recommended solvent and storage for this compound?
A3: According to its supplier, MedChemExpress, this compound should be stored at -20°C for long-term use. For in vivo experiments, the choice of solvent will depend on the administration route. Common solvents for in vivo administration of small molecules include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or a combination of these with solubilizing agents like Tween 80 or Cremophor EL. It is crucial to perform solubility tests and to keep the concentration of organic solvents like DMSO to a minimum to avoid solvent-induced toxicity. Always refer to the manufacturer's specific recommendations for solubility.
Q4: What are the known toxicities of this compound in animal models?
A4: Currently, there is no publicly available quantitative toxicity data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), specifically for this compound in animal models. General VAP-1 inhibitors have shown favorable safety profiles in some preclinical and clinical studies. However, researchers must conduct their own dose-escalation studies to determine the maximum tolerated dose (MTD) and to identify any potential organ-specific toxicities of this compound in their chosen animal model.
Q5: How should I monitor for toxicity in my animal studies?
A5: Comprehensive toxicity monitoring should include:
-
Clinical Observations: Daily monitoring for changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), food and water intake, and body weight.
-
Hematology: Complete blood counts (CBC) to assess effects on red and white blood cells and platelets.
-
Clinical Chemistry: Serum analysis to evaluate liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other organ-specific markers.
-
Histopathology: At the end of the study, major organs (liver, kidneys, spleen, lungs, heart, etc.) should be collected for histopathological examination to identify any cellular damage or inflammation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Animal Mortality | - Incorrect dosage (overdose).- Acute toxicity of the compound.- Solvent toxicity.- Improper administration technique (e.g., intraperitoneal injection into an organ). | - Review dose calculations and preparation procedures.- Conduct a dose-range finding study to determine the MTD.- Reduce the concentration of organic solvents (e.g., DMSO) in the vehicle or use a different, less toxic vehicle.- Ensure proper training and technique for the chosen route of administration. |
| Significant Weight Loss or Reduced Food/Water Intake | - Systemic toxicity affecting general health.- Gastrointestinal toxicity.- Stress from handling and administration. | - Lower the dose of this compound.- Consider a different administration route that may have less systemic impact (e.g., subcutaneous vs. intraperitoneal).- Provide supportive care, such as palatable, high-energy food and hydration supplements.- Acclimatize animals to handling and injection procedures. |
| Local Inflammation or Necrosis at Injection Site | - Irritating properties of the compound or vehicle.- High concentration of the injected solution.- Bacterial contamination of the injection solution. | - Dilute the compound to a lower concentration.- Change the vehicle to one known to be less irritating.- Rotate injection sites.- Ensure sterile preparation and handling of the injection solution. |
| Lack of Efficacy | - Insufficient dosage or bioavailability.- Inappropriate route of administration.- Rapid metabolism or clearance of the compound.- Incorrect timing of administration relative to the disease model. | - Increase the dose of this compound based on dose-finding studies.- Consider a different administration route that may improve bioavailability.- Increase the frequency of administration.- Perform pharmacokinetic studies to determine the compound's half-life in the animal model.- Adjust the timing of treatment to coincide with the relevant pathological processes. |
| Inconsistent Results Between Animals | - Variability in drug administration.- Differences in animal health status or genetics.- Inconsistent experimental procedures. | - Ensure consistent and accurate dosing and administration for all animals.- Use animals from a reputable supplier with a defined health status and genetic background.- Standardize all experimental procedures, including housing, diet, and timing of interventions. |
Quantitative Data Summary
As specific quantitative toxicity data for this compound is not publicly available, the following table is a template for researchers to summarize their own findings from dose-range finding and toxicity studies.
Table 1: Template for In Vivo Toxicity Data of this compound
| Parameter | Animal Model (e.g., C57BL/6 Mouse) | Value | Units | Study Duration | Notes |
| IC50 (Bovine VAP-1) | In Vitro | 0.13 | µM | N/A | From MedChemExpress |
| LD50 (Oral) | e.g., Sprague-Dawley Rat | Data not available | mg/kg | Acute | |
| LD50 (Intraperitoneal) | e.g., BALB/c Mouse | Data not available | mg/kg | Acute | |
| NOAEL | Specify model | Data not available | mg/kg/day | Specify duration | |
| Maximum Tolerated Dose (MTD) | Specify model and route | To be determined | mg/kg | Specify duration | |
| Key Organ Toxicities | Specify model | To be determined | N/A | Specify duration | e.g., Hepatotoxicity, Nephrotoxicity |
Experimental Protocols
The following is a generalized experimental protocol for an in vivo study with a VAP-1 inhibitor. This should be adapted based on the specific research question, animal model, and findings from preliminary studies.
Protocol: Evaluation of this compound in a Mouse Model of Inflammation
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (Mid Dose)
-
This compound (High Dose)
-
Positive Control (e.g., an established anti-inflammatory drug)
-
-
This compound Preparation:
-
Dissolve this compound in a vehicle appropriate for the chosen administration route (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline for intraperitoneal injection).
-
Prepare fresh on each day of dosing.
-
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a volume of 10 mL/kg body weight.
-
Dosing frequency will depend on the pharmacokinetic profile of the compound (e.g., once or twice daily).
-
-
Induction of Inflammation:
-
Induce inflammation using a standard model (e.g., lipopolysaccharide [LPS] challenge, thioglycollate-induced peritonitis, or collagen-induced arthritis).
-
The timing of this compound administration relative to the inflammatory stimulus is critical and should be optimized.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity.
-
Measure relevant efficacy endpoints at predetermined time points (e.g., paw swelling in arthritis models, leukocyte counts in peritoneal lavage fluid in peritonitis models).
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Collect tissues for histopathology and biomarker analysis (e.g., cytokine levels, VAP-1 expression).
-
Visualizations
Signaling Pathway
Caption: VAP-1 signaling in inflammation and its inhibition by this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining VAP-1 Inhibitor Treatment Schedules for Chronic Disease Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining treatment schedules of VAP-1 inhibitors, such as Vap-1-IN-3, in chronic disease models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with VAP-1 inhibitors.
| Issue | Potential Cause | Recommended Solution |
| High variability in therapeutic response between animals | Inconsistent drug administration (e.g., variable gavage volume, subcutaneous leakage). Differences in disease induction severity. Genetic drift in animal colonies. | Ensure consistent and accurate dosing techniques for all animals. Standardize the disease induction protocol to minimize variability. Use age- and sex-matched animals from a reliable vendor. Increase sample size to improve statistical power. |
| Lack of efficacy or suboptimal response | Insufficient dose or frequency of administration. Poor bioavailability of the compound. Rapid metabolism and clearance of the inhibitor. | Perform a dose-response study to determine the optimal dose. Analyze the pharmacokinetic profile of the inhibitor in the chosen animal model. Consider alternative routes of administration (e.g., intraperitoneal instead of oral) to improve bioavailability. Increase dosing frequency based on the compound's half-life. |
| Unexpected toxicity or adverse effects | Off-target effects of the inhibitor. Accumulation of the compound or its metabolites. Vehicle-related toxicity. | Reduce the dose or dosing frequency. Screen the inhibitor for off-target activities. Test a different vehicle for drug formulation. Monitor animals closely for clinical signs of toxicity. |
| Difficulty in assessing target engagement | Lack of a reliable biomarker for VAP-1 inhibition. Timing of sample collection is not optimal. | Measure soluble VAP-1 (sVAP-1) levels in plasma as a pharmacodynamic biomarker.[1] Assess VAP-1 enzymatic activity in tissue homogenates. Optimize the timing of blood or tissue collection based on the inhibitor's pharmacokinetic profile. |
| Inconsistent results in in vitro to in vivo translation | Species-specific differences in VAP-1 structure and expression.[2] Differences in drug metabolism between species. | Confirm the inhibitor's activity against the VAP-1 ortholog of the animal model being used. Conduct in vitro studies using cells from the same species as the in vivo model. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of VAP-1 inhibitors?
A1: VAP-1 inhibitors primarily work by blocking the enzymatic activity of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[3][4] This inhibition has a dual effect:
-
Reduced Leukocyte Trafficking: By inhibiting VAP-1's enzymatic function, which is crucial for the adhesion and transmigration of leukocytes, these inhibitors reduce the infiltration of inflammatory cells into tissues.[2][5]
-
Decreased Oxidative Stress and Pro-inflammatory Products: The enzymatic activity of VAP-1 produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which are pro-inflammatory and contribute to oxidative stress.[4][6] VAP-1 inhibitors prevent the generation of these harmful byproducts.[7]
Q2: How do I select the appropriate chronic disease model to test a VAP-1 inhibitor?
A2: The choice of model depends on the therapeutic area of interest. VAP-1 is implicated in various chronic inflammatory and autoimmune diseases.[4][7] Consider models such as:
-
Rheumatoid Arthritis: Collagen-induced arthritis (CIA) or adjuvant-induced arthritis in rodents.
-
Inflammatory Bowel Disease (IBD): Dextran sodium sulfate (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis models.
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet.[7]
-
Non-alcoholic steatohepatitis (NASH): Models induced by high-fat, high-cholesterol, or high-fructose diets.[8]
-
Diabetes: Streptozotocin-induced diabetes or NOD (non-obese diabetic) mice for autoimmune diabetes.[9]
Q3: What are the key considerations for determining the initial dosing schedule for a novel VAP-1 inhibitor like this compound?
A3: To establish an initial dosing schedule, consider the following:
-
In Vitro Potency: Use the IC₅₀ value (the concentration that inhibits 50% of VAP-1 enzymatic activity) as a starting point.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): If available, use PK/PD data from previous studies with similar compounds to estimate the required dose and frequency to maintain therapeutic concentrations. For example, a study on the VAP-1 inhibitor TT-01025-CL assessed its PK/PD in single- and multiple-ascending doses.[8]
-
Route of Administration: The route (oral, intraperitoneal, subcutaneous) will significantly impact bioavailability and should be chosen based on the compound's properties and the experimental design.
-
Dose-Ranging Study: Conduct a pilot dose-ranging study in a small group of animals to assess efficacy and tolerability at different doses.
Q4: How can I monitor the efficacy of VAP-1 inhibitor treatment in my chronic disease model?
A4: Efficacy can be monitored through a combination of clinical, histological, and molecular readouts.
-
Clinical Scoring: Regularly assess clinical signs of disease (e.g., body weight, joint swelling in arthritis, stool consistency in colitis).
-
Histopathology: At the end of the study, collect tissues for histological analysis to assess inflammation, tissue damage, and fibrosis.
-
Biomarkers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in plasma or tissue homogenates. Soluble VAP-1 (sVAP-1) levels in plasma can also serve as a pharmacodynamic biomarker.[1]
-
Flow Cytometry: Analyze immune cell populations in blood, lymphoid organs, and inflamed tissues to quantify the effect on leukocyte infiltration.
Experimental Protocols
Protocol 1: Induction of Chronic Atherosclerosis in ApoE-/- Mice and VAP-1 Inhibitor Treatment
-
Animals: 8-week-old male ApoE-/- mice.
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: Feed mice a high-fat diet (e.g., 42% of calories from fat) for 12-16 weeks to induce atherosclerotic plaques.
-
Treatment:
-
Prepare the VAP-1 inhibitor (e.g., this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the inhibitor daily via oral gavage at the predetermined dose.
-
Include a vehicle control group and a positive control group (e.g., atorvastatin).
-
-
Monitoring: Monitor body weight weekly.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood for lipid and sVAP-1 analysis.
-
Perfuse the vasculature with saline, followed by 4% paraformaldehyde.
-
Excise the aorta and perform en face analysis of atherosclerotic lesion area using Oil Red O staining.
-
Embed the aortic root in OCT for cryosectioning and subsequent histological analysis (e.g., H&E, Masson's trichrome) and immunohistochemistry for macrophages and smooth muscle cells.
-
Protocol 2: Assessment of VAP-1 Enzymatic Activity in Tissue Homogenates
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Assay:
-
Use a fluorometric or colorimetric assay that measures the production of hydrogen peroxide, a byproduct of VAP-1 enzymatic activity.
-
In a 96-well plate, add the tissue homogenate, a substrate for VAP-1 (e.g., benzylamine), and a detection reagent (e.g., Amplex Red).
-
Incubate the plate at 37°C and protect from light.
-
Measure the fluorescence or absorbance at appropriate intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of hydrogen peroxide production.
-
Normalize the VAP-1 activity to the total protein concentration of the sample.
-
Compare the VAP-1 activity between treatment groups to assess target engagement.
-
Visualizations
Caption: VAP-1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. One moment, please... [turkupetcentre.net]
- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 6. AOC3 - Wikipedia [en.wikipedia.org]
- 7. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular adhesion protein-1 is involved in both acute and chronic inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Vap-1-IN-3 assay interference and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VAP-1 inhibitor assays, with a focus on identifying and mitigating potential assay interference. While this guide addresses general principles applicable to any VAP-1 inhibitor, including potentially novel compounds like "Vap-1-IN-3," it is important to note that the term "this compound" does not correspond to a known commercially available inhibitor or assay kit in the public domain as of late 2025. The guidance provided is based on established methodologies for VAP-1 and fluorescence-based enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is VAP-1 and what are its functions?
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase Copper Containing 3 (AOC3), is a dual-function transmembrane protein.[1][2][3] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[3][4] VAP-1 has both enzymatic and non-enzymatic functions:
-
Enzymatic Activity: As a copper-containing amine oxidase, VAP-1 catalyzes the oxidative deamination of primary amines.[5][6][7] This reaction produces aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[4][5][6]
-
Adhesion Molecule: VAP-1 mediates the adhesion and transmigration of leukocytes (white blood cells) from the bloodstream into tissues, a critical step in the inflammatory response.[4][5][7]
Due to its role in inflammation, VAP-1 is a therapeutic target for various inflammatory diseases.[2][5][8]
Q2: How do VAP-1 inhibitor assays typically work?
Most VAP-1 inhibitor assays are designed to measure the enzymatic activity of VAP-1. A common method is a fluorescence-based assay. In this setup, a substrate of VAP-1 is used that, upon enzymatic conversion, directly or indirectly leads to the production of a fluorescent signal. The inhibitor's potency is determined by its ability to reduce this signal. The reaction catalyzed by VAP-1 produces hydrogen peroxide, which can be used in a coupled reaction with a fluorogenic probe (e.g., Amplex Red) and horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).
Q3: What are the common sources of interference in a VAP-1 inhibitor assay?
Interference in fluorescence-based assays can arise from the properties of the test compounds themselves or from the experimental conditions.[7] Common sources include:
-
Compound Autofluorescence: The test compound itself may fluoresce at the excitation and emission wavelengths used for detection, leading to a false-positive or artificially high signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light, leading to a decrease in the detected signal and a false-positive result for inhibition.
-
Light Scattering: Precipitated or aggregated compounds can scatter light, which can interfere with signal detection.
-
Chemical Reactivity: The compound may react directly with assay components, such as the substrate, enzyme, or fluorescent probe.
-
Enzyme Instability: VAP-1 activity can be affected by buffer conditions, temperature, and freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Background Signal or Apparent Activation
| Possible Cause | Recommended Action |
| Compound Autofluorescence | 1. Pre-read Plate: Measure the fluorescence of the compound in assay buffer without the enzyme or substrate. Subtract this background from the final reading. 2. Wavelength Shift: If possible, use a fluorescent probe with excitation and emission wavelengths outside the range of the compound's fluorescence. Red-shifted fluorophores are often less prone to interference. |
| Contaminated Reagents | 1. Check Reagent Blanks: Run controls with individual reagents to identify the source of contamination. 2. Use Fresh Reagents: Prepare fresh buffers and reagent solutions. |
| Non-specific Enzyme Activation | 1. Counter-screen: Test the compound in an assay with a structurally unrelated enzyme to check for non-specific effects. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Recommended Action |
| Compound Precipitation | 1. Solubility Check: Visually inspect the wells for precipitation. Determine the compound's solubility in the assay buffer. 2. Lower Compound Concentration: Test a lower concentration range of the inhibitor. 3. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to improve solubility, but first verify that it does not affect enzyme activity. |
| Pipetting Errors | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Master Mixes: Use master mixes for reagents to minimize well-to-well variability. |
| Plate Reader Settings | 1. Optimize Gain Settings: Adjust the photomultiplier tube (PMT) gain to ensure the signal is within the linear range of the detector. 2. Increase Number of Flashes: Averaging multiple readings per well can reduce variability. |
| Enzyme Instability | 1. Proper Enzyme Handling: Aliquot the enzyme and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment. 2. Time-course Experiment: Ensure the assay is run within the linear range of the enzymatic reaction. |
Issue 3: No or Low Signal
| Possible Cause | Recommended Action |
| Inactive Enzyme | 1. Check Enzyme Activity: Run a positive control with a known VAP-1 inhibitor to confirm enzyme activity. 2. Use a New Batch of Enzyme: If the enzyme is suspected to be inactive, use a new vial or batch. |
| Incorrect Reagent Concentration | 1. Verify Concentrations: Double-check the concentrations of all reagents, including the substrate and coupling enzymes (e.g., HRP). |
| Sub-optimal Assay Conditions | 1. pH and Buffer: Confirm that the assay buffer pH is optimal for VAP-1 activity. 2. Temperature: Ensure the assay is performed at the recommended temperature. |
| Fluorescence Quenching by Compound | 1. Quenching Counter-assay: Perform an assay where the fluorescent product is added at a fixed concentration to wells containing the test compound. A decrease in signal indicates quenching. |
Experimental Protocols
Protocol 1: Standard VAP-1 Fluorescence-Based Activity Assay
This protocol is a general guideline and may require optimization for specific conditions.
Materials:
-
Recombinant Human VAP-1
-
VAP-1 Substrate (e.g., Benzylamine)
-
Amplex Red
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Test Compound (e.g., this compound)
-
Known VAP-1 Inhibitor (Positive Control)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive control, and vehicle control (e.g., DMSO in assay buffer).
-
Add the VAP-1 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a detection mix containing the VAP-1 substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the reaction by adding the detection mix to all wells.
-
Immediately start monitoring the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Protocol 2: Counter-screen for Compound Autofluorescence
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the compound dilutions to a 96-well plate.
-
Add assay buffer to all wells (without enzyme or substrate).
-
Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
If a significant signal is detected, this indicates autofluorescence, and the background should be subtracted from the primary assay data.
Data Presentation
Table 1: Example Data for VAP-1 Inhibition Assay
| Compound | IC₅₀ (nM) | Maximum Inhibition (%) |
| This compound | 50 | 95 |
| Positive Control | 10 | 98 |
| Negative Control | >10,000 | <5 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Interference Type | Autofluorescence Check | Quenching Check |
| Autofluorescent Compound | High signal with compound alone | No significant change in signal |
| Quenching Compound | No significant signal with compound alone | Decreased signal with compound + fluorophore |
| True Inhibitor | No significant signal with compound alone | No significant change in signal |
Visualizations
Caption: VAP-1 enzymatic activity and downstream signaling.
Caption: General workflow for a VAP-1 fluorescence-based inhibition assay.
References
- 1. AOC3 - Wikipedia [en.wikipedia.org]
- 2. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 8. VAP-1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
overcoming resistance to Vap-1-IN-3 in long-term studies
Welcome to the technical support center for Vap-1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges in long-term studies involving VAP-1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase Copper-Containing 3 (AOC3). VAP-1 is a dual-function transmembrane protein expressed on endothelial cells. It acts as an adhesion molecule, facilitating the migration of leukocytes from the bloodstream into tissues, and as an enzyme that catalyzes the oxidative deamination of primary amines. This enzymatic activity produces hydrogen peroxide (H₂O₂), ammonia, and aldehydes, which are pro-inflammatory and contribute to oxidative stress.[1][2][3][4] this compound likely targets the enzymatic activity of VAP-1, thereby reducing the production of these inflammatory mediators and potentially impeding leukocyte adhesion.[1][2]
Q2: We are observing a diminished effect of this compound in our long-term in vivo model. What are the potential reasons?
A2: A diminished effect of a VAP-1 inhibitor in long-term studies is not necessarily classical drug resistance (e.g., target mutation) but may be due to compensatory biological mechanisms. One possibility is the upregulation of VAP-1 independent pathways that also contribute to the disease pathology. For instance, in a model of choroidal neovascularization, the anti-angiogenic effect of VAP-1 inhibition was observed to diminish over time, suggesting the activation of alternative angiogenic mechanisms.[5] Additionally, the complexity of the tumor microenvironment can contribute to overcoming the effects of VAP-1 inhibition.[6]
Q3: Could the development of an immunosuppressive microenvironment affect the efficacy of this compound?
A3: Yes, the tumor microenvironment (TME) can influence the efficacy of VAP-1 inhibitors. VAP-1 activity can contribute to an immunosuppressive TME through the production of H₂O₂, which can promote a shift towards Th2/M2 immune responses.[6][7] While VAP-1 inhibition can help reverse this and enhance anti-tumor immunity, the TME is complex and may have other mechanisms to maintain immunosuppression, thus reducing the long-term efficacy of the inhibitor.[6]
Troubleshooting Guide
Issue 1: Decreased Efficacy of this compound in Long-Term Studies
Potential Cause 1: Upregulation of Compensatory Signaling Pathways
-
Troubleshooting Steps:
-
Analyze Gene and Protein Expression: At different time points during your long-term study, collect tissue samples and perform RNA sequencing or proteomic analysis to identify upregulated pro-inflammatory or angiogenic pathways that are independent of VAP-1. Look for increased expression of other adhesion molecules (e.g., selectins, integrins) or inflammatory cytokines.
-
Pathway Analysis: Use bioinformatics tools to analyze the expression data and identify key compensatory pathways.
-
Combination Therapy: Consider a rational combination therapy approach. For example, if you observe an upregulation of a particular cytokine, combining this compound with an antibody or small molecule targeting that cytokine could restore efficacy.
-
Potential Cause 2: Alterations in the Cellular Microenvironment
-
Troubleshooting Steps:
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of different immune cell populations (e.g., T cells, macrophages, myeloid-derived suppressor cells) to assess changes in the immune infiltrate over time.
-
Flow Cytometry: Perform flow cytometric analysis of single-cell suspensions from the target tissue to quantify changes in immune cell populations and their activation states.
-
Cytokine Profiling: Measure the levels of a panel of cytokines and chemokines in tissue homogenates or plasma to monitor the inflammatory milieu.
-
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Potential Cause 1: Differences in VAP-1 Expression and Activity
-
Troubleshooting Steps:
-
Confirm VAP-1 Expression: Ensure that the cell lines used in your in vitro assays express VAP-1 at levels comparable to the in vivo model. VAP-1 expression can be regulated by inflammatory stimuli.[2]
-
Measure VAP-1 Enzymatic Activity: Use an Amplex Red assay or a similar method to quantify VAP-1 (SSAO) activity in your cell lysates or tissue homogenates to confirm that the target is active.
-
Consider Soluble VAP-1: Be aware that VAP-1 exists in both a membrane-bound and a soluble form.[8] Your in vitro system may not fully recapitulate the contribution of soluble VAP-1.
-
Potential Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues
-
Troubleshooting Steps:
-
Measure Compound Concentration: If possible, measure the concentration of this compound in plasma and the target tissue in your in vivo model to ensure adequate exposure.
-
Assess Target Engagement: Measure VAP-1 activity in plasma or tissue samples from treated animals to confirm that the inhibitor is reaching its target and effectively inhibiting its activity.[8]
-
Quantitative Data Summary
Table 1: IC₅₀ Values of Selected VAP-1 Inhibitors
| Compound | Target | IC₅₀ (µM) | Species | Reference |
| U-V002 | VAP-1/SSAO | 0.007 | Human | [5] |
| U-V002 | VAP-1/SSAO | 0.008 | Rat | [5] |
Experimental Protocols
Protocol 1: VAP-1 (SSAO) Enzyme Activity Assay (Amplex Red)
-
Prepare Samples: Homogenize tissues or lyse cells in a suitable buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Prepare Reaction Mixture: In a 96-well plate, add horseradish peroxidase (HRP), Amplex Red reagent, and your sample (cell lysate or tissue homogenate).
-
Initiate Reaction: Add the VAP-1 substrate (e.g., methylamine) to initiate the reaction. The VAP-1 in the sample will oxidize the substrate, producing H₂O₂. HRP will then use the H₂O₂ to oxidize Amplex Red to the fluorescent product, resorufin.
-
Measure Fluorescence: Read the fluorescence on a plate reader at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Include Controls: Include wells with no sample (blank), samples with no substrate, and samples with a known VAP-1 inhibitor to ensure the specificity of the assay.
Protocol 2: In Vitro Leukocyte Adhesion Assay
-
Culture Endothelial Cells: Plate endothelial cells (e.g., HUVECs) that express VAP-1 in a 96-well plate and grow to confluence.
-
Treat with this compound: Pre-incubate the endothelial cell monolayer with this compound at various concentrations for a specified time.
-
Label Leukocytes: Isolate leukocytes (e.g., neutrophils, lymphocytes) from whole blood and label them with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Add the fluorescently labeled leukocytes to the endothelial cell monolayer and incubate to allow for adhesion.
-
Wash and Read: Gently wash away non-adherent leukocytes. Read the fluorescence of the remaining adherent cells on a plate reader.
-
Calculate Adhesion: The fluorescence intensity is proportional to the number of adherent leukocytes.
Visualizations
References
- 1. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular adhesion protein-1 blockade suppresses choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
Validation & Comparative
A Comparative Guide to VAP-1 Inhibitors: Vap-1-IN-3 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vap-1-IN-3 with other prominent Vascular Adhesion Protein-1 (VAP-1) inhibitors. The data presented is intended to assist researchers in making informed decisions for their inflammatory disease models and drug development programs.
Introduction to VAP-1 Inhibition
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase, Copper Containing 3 (AOC3), is a unique dual-function transmembrane protein.[1][2][3] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[2] VAP-1 plays a critical role in the inflammatory cascade through two distinct mechanisms:
-
Adhesion Molecule: It mediates the adhesion and transmigration of leukocytes, such as lymphocytes, monocytes, and neutrophils, from the bloodstream into inflamed tissues.[4][5]
-
Enzymatic Activity: As a copper-containing amine oxidase, VAP-1 catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[1][3][6][7] These byproducts are pro-inflammatory, contributing to oxidative stress and further upregulation of other adhesion molecules.[3][6]
Given its central role in inflammation, VAP-1 has emerged as a promising therapeutic target for a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and non-alcoholic steatohepatitis (NASH).[8] Inhibition of VAP-1's enzymatic activity is a key strategy to disrupt the inflammatory process.[8]
This guide focuses on the comparative analysis of this compound, a potent VAP-1 inhibitor, against other well-characterized inhibitors.
VAP-1 Signaling and Leukocyte Extravasation
The following diagram illustrates the dual role of VAP-1 in mediating leukocyte adhesion and transmigration, a process that is inhibited by VAP-1 inhibitors.
Comparative Analysis of VAP-1 Inhibitors
The following tables summarize the available quantitative data for this compound and other known VAP-1 inhibitors. Direct comparison of potencies should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of VAP-1 Inhibitors
| Inhibitor | Target Species | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| This compound | Bovine | 130 | - | Data for human VAP-1 not available. |
| PXS-4728A | Human | - | - | No significant difference in IC₅₀ between human, rat, and mouse VAP-1.[9] |
| Rat | - | - | ||
| Mouse | - | - | ||
| PXS-4681A | Human | 3 | 37 | Irreversible inhibitor.[10] |
| Rat | 3 | - | ||
| Mouse | 2 | - | ||
| Rabbit | 9 | - | ||
| Dog | 3 | - | ||
| SNT-8370 | Human | 10 | - | Also inhibits myeloperoxidase (MPO) with an IC₅₀ of 17 nM. |
| ASP8232 | - | - | - | Orally active inhibitor evaluated in diabetic kidney disease.[11] |
| TT-01025-CL | Human | - | - | Potent, selective, and irreversible inhibitor.[3][6] |
| U-V296 | - | - | - | Used in in vivo cancer models.[12][13] |
| Semicarbazide | Human | - | - | Non-specific, also inhibits other amine oxidases. |
| Hydralazine | Human | - | - | Less potent against human VAP-1 compared to rodent.[9] |
| LJP-1207 | Human | - | - | Less potent against human VAP-1 compared to rodent.[9] |
Table 2: Selectivity of VAP-1 Inhibitors
| Inhibitor | Selectivity over MAO-A | Selectivity over MAO-B | Notes |
| This compound | Data not available | Data not available | |
| PXS-4681A | Highly selective | Highly selective | Specific fold-selectivity not reported. |
| TT-01025-CL | Highly selective | Highly selective | Specific fold-selectivity not reported.[6] |
| TERN-201 | >7,000-fold | >7,000-fold |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of VAP-1 inhibitors.
VAP-1 Enzyme Activity Assay (Amplex® Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of VAP-1.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human VAP-1 in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4).[14]
-
Prepare a stock solution of the primary amine substrate (e.g., benzylamine) in the assay buffer.
-
Prepare a stock solution of the VAP-1 inhibitor to be tested (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare the Amplex® Red reagent and Horseradish Peroxidase (HRP) solution according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the VAP-1 enzyme solution.
-
Add serial dilutions of the VAP-1 inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding a mixture of the amine substrate, Amplex® Red reagent, and HRP.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Leukocyte Adhesion Assay
This assay evaluates the ability of VAP-1 inhibitors to block the adhesion of leukocytes to endothelial cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line to form a confluent monolayer in a 96-well plate.[15]
-
Isolate leukocytes (e.g., peripheral blood mononuclear cells or neutrophils) from fresh human blood using standard density gradient centrifugation.[16]
-
Label the isolated leukocytes with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Treat the confluent endothelial cell monolayer with various concentrations of the VAP-1 inhibitor or vehicle control for a specified pre-incubation time.
-
Wash the endothelial cells to remove any unbound inhibitor.
-
Add the fluorescently labeled leukocytes to the endothelial cell monolayer.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells multiple times with a wash buffer to remove non-adherent leukocytes.
-
-
Quantification of Adhesion:
-
Fluorometric Measurement: Lyse the remaining adherent cells and measure the fluorescence of the lysate using a microplate reader.
-
Microscopic Analysis: Visualize the adherent leukocytes using a fluorescence microscope and count the number of cells per field of view.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the control.
-
Determine the percentage of inhibition of adhesion for each inhibitor concentration.
-
In Vivo Models of Inflammation
The efficacy of VAP-1 inhibitors is often evaluated in various animal models of inflammation. These models are crucial for assessing the therapeutic potential of these compounds in a physiological setting.
Commonly Used In Vivo Models:
-
Peritonitis: Inflammation of the peritoneum is induced by injecting an inflammatory agent (e.g., thioglycollate or zymosan) into the peritoneal cavity. The influx of leukocytes into the peritoneal fluid is then quantified.[17]
-
Air Pouch Model: An air pouch is created on the back of the animal, and an inflammatory stimulus is injected into the pouch. Leukocyte migration into the pouch is then measured.[17]
-
Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis, where an autoimmune inflammatory response is induced in the joints.
-
Inflammatory Bowel Disease (IBD) Models: Models such as dextran sulfate sodium (DSS)-induced colitis are used to mimic the inflammation seen in IBD.
-
Ischemia-Reperfusion Injury: This model assesses the inflammatory damage that occurs when blood flow is restored to a tissue after a period of ischemia.[18]
In these models, the VAP-1 inhibitor is typically administered prior to or after the inflammatory challenge, and the primary endpoint is the reduction in leukocyte infiltration into the inflamed tissue, which can be assessed by histology, flow cytometry, or myeloperoxidase (MPO) activity assays.
Conclusion
This compound is a potent inhibitor of VAP-1's enzymatic activity. While direct comparative data with other inhibitors for human VAP-1 is still emerging, the available information suggests that it is a valuable tool for researchers studying the role of VAP-1 in inflammation. The selection of a VAP-1 inhibitor for a particular study will depend on the specific research question, the model system being used, and the desired pharmacological properties of the inhibitor. This guide provides a framework for comparing this compound to other known VAP-1 inhibitors and highlights the key experimental considerations for their evaluation. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and selectivity of the expanding arsenal of VAP-1 inhibitors.
References
- 1. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 3. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 6. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - VAP-1 [turkupetcentre.net]
- 8. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Detection of Vascular Adhesion Protein-1 in Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of a novel inhibitor of vascular adhesion protein-1 in reducing albuminuria in patients with diabetic kidney disease (ALBUM): a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. ris.utwente.nl [ris.utwente.nl]
- 17. Vascular adhesion protein-1 is involved in both acute and chronic inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Vap-1-IN-3 and PXS-4728A, a Reference VAP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the Vascular Adhesion Protein-1 (VAP-1) inhibitor, Vap-1-IN-3, with the well-characterized reference inhibitor, PXS-4728A. This document is intended to assist researchers in making informed decisions by presenting available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to VAP-1 Inhibition
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with roles in both leukocyte adhesion and enzymatic activity.[1] Its amine oxidase activity leads to the production of pro-inflammatory products, including hydrogen peroxide, which contribute to oxidative stress and the inflammatory cascade.[1] As such, VAP-1 has emerged as a promising therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and non-alcoholic steatohepatitis (NASH).[2][3] This guide focuses on a comparative analysis of two small molecule inhibitors of VAP-1.
In Vitro Efficacy and Selectivity
A direct comparison of the in vitro potency of this compound and PXS-4728A reveals a significant difference in their inhibitory activity against the VAP-1 enzyme.
| Inhibitor | Target | IC50 | Ki | kinact | Selectivity |
| This compound | Bovine Plasma VAP-1 | 0.13 µM | Not Available | Not Available | Not Available |
| PXS-4728A | Human Recombinant VAP-1 | 5 nM | 175 nM | 0.68 min⁻¹ | >1000-fold vs. MAO-A, MAO-B, and DAO |
Data Summary: PXS-4728A demonstrates substantially higher potency against human VAP-1, with an IC50 value in the low nanomolar range. In contrast, this compound exhibits an IC50 in the sub-micromolar range against bovine plasma VAP-1. It is important to note that the different enzyme sources (bovine plasma vs. human recombinant) may contribute to the observed variance in potency. Furthermore, extensive selectivity data is available for PXS-4728A, highlighting its high specificity for VAP-1 over other amine oxidases, a critical attribute for minimizing off-target effects. Corresponding selectivity data for this compound is not publicly available.
In Vivo Efficacy
Comprehensive in vivo data for this compound is not available in the public domain, which presents a significant limitation in directly comparing its in vivo efficacy with that of PXS-4728A. However, extensive preclinical studies have been conducted on PXS-4728A, demonstrating its therapeutic potential in various animal models of inflammatory diseases.
PXS-4728A In Vivo Efficacy Data:
| Disease Model | Species | Dose | Key Findings |
| Chronic Obstructive Pulmonary Disease (COPD) | Mouse | 2, 6, 20 mg/kg (oral, daily) | Inhibited lung and peripheral SSAO activity; Reduced inflammatory cell influx into airways following acute cigarette smoke exposure. |
| Atherosclerosis | Rabbit (cholesterol-fed) | 10 mg/kg (oral, daily) | Reduced atherosclerotic plaque area; Decreased plasma LDL-cholesterol and glucose levels; Suppressed macrophage recruitment to lesions. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the VAP-1 signaling pathway in inflammation and a typical workflow for an in vitro VAP-1 inhibition assay.
Detailed Experimental Protocols
In Vitro VAP-1 Enzyme Inhibition Assay (Amplex Red Assay)
This protocol is adapted from standard fluorometric methods for measuring amine oxidase activity.
Materials:
-
Recombinant human VAP-1 enzyme
-
This compound and PXS-4728A
-
Benzylamine hydrochloride (substrate)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Amplex Red reagent in DMSO.
-
Prepare working solutions of HRP and benzylamine in PBS.
-
Prepare serial dilutions of this compound and PXS-4728A in DMSO, then dilute further in PBS to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the VAP-1 enzyme and the inhibitor solutions (or vehicle control).
-
Incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the benzylamine substrate.
-
Simultaneously, add the Amplex Red reagent and HRP. The VAP-1-catalyzed oxidation of benzylamine produces hydrogen peroxide (H₂O₂), which, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product, resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at multiple time points using a microplate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value using a suitable nonlinear regression model.
-
Selectivity Assays against MAO-A, MAO-B, and Diamine Oxidase (DAO)
To assess the selectivity of a VAP-1 inhibitor, its activity against other amine oxidases such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Diamine Oxidase (DAO) should be determined.
General Protocol Outline:
-
Enzyme and Substrate Selection:
-
MAO-A: Use recombinant human MAO-A with a specific substrate like kynuramine.
-
MAO-B: Use recombinant human MAO-B with a specific substrate like benzylamine (note: also a VAP-1 substrate, so appropriate controls are crucial) or another specific substrate.
-
DAO: Use recombinant human DAO with its specific substrate, putrescine.
-
-
Assay Procedure:
-
The assay procedure is similar to the VAP-1 inhibition assay, substituting the respective enzyme and substrate.
-
Incubate the enzyme (MAO-A, MAO-B, or DAO) with a range of inhibitor concentrations.
-
Initiate the reaction by adding the specific substrate.
-
Detect the product formation using an appropriate method. For MAO enzymes, this can also be a fluorescence-based assay measuring H₂O₂ production. For DAO, a similar Amplex Red-based method can be employed.
-
-
Data Analysis:
-
Calculate the IC50 values for the inhibitor against each of the off-target enzymes.
-
The selectivity index is determined by dividing the IC50 for the off-target enzyme by the IC50 for VAP-1. A higher selectivity index indicates greater specificity for VAP-1.
-
Conclusion
Based on the currently available data, PXS-4728A is a significantly more potent and well-characterized inhibitor of VAP-1 compared to this compound. Its high in vitro potency, demonstrated in vivo efficacy in relevant disease models, and high selectivity underscore its potential as a therapeutic agent.
The lack of publicly available in vivo efficacy and comprehensive selectivity data for this compound is a major limitation in providing a complete comparative analysis. Further studies are required to elucidate the full pharmacological profile of this compound and to enable a more direct and comprehensive comparison with reference compounds like PXS-4728A. Researchers are advised to consider these data gaps when evaluating this compound for their research and development programs.
References
- 1. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 3. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
Vap-1-IN-3: A Comparative Guide to its VAP-1 Inhibitory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vap-1-IN-3's inhibitory effect on Vascular Adhesion Protein-1 (VAP-1) with other known inhibitors. Experimental data is presented to offer an objective performance analysis, supported by detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflow.
Executive Summary
Vascular Adhesion Protein-1 (VAP-1), a dual-function enzyme with both amine oxidase and adhesion activities, plays a critical role in leukocyte trafficking and inflammation.[1][2] Its involvement in various inflammatory diseases has made it a significant target for therapeutic intervention. This compound has emerged as a potent inhibitor of VAP-1's enzymatic activity. This guide compares the inhibitory potency of this compound with other small molecule inhibitors, providing researchers with the necessary data and protocols to evaluate its potential in preclinical studies.
Comparative Inhibitory Potency
The inhibitory efficacy of this compound against VAP-1 is compared with other known inhibitors in the following table. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the enzymatic activity of VAP-1 by 50%.
| Inhibitor | Target Species | IC50 (µM) |
| This compound | Bovine | 0.13 |
| PXS-4728A | Human | 0.008 |
| Semicarbazide | Human | 0.2 |
| Hydralazine | Human | 8.3 |
| LJP-1207 | Human | >100 |
Note: The IC50 value for this compound is against bovine VAP-1, while the values for the other inhibitors are against human VAP-1. Direct comparison should be made with this consideration.
VAP-1 Signaling Pathway and Inhibition
VAP-1's enzymatic activity results in the production of hydrogen peroxide (H₂O₂), which acts as a signaling molecule. This initiates a downstream cascade involving the activation of PI3K, MAPK, and NF-κB pathways.[3] This signaling leads to the upregulation of other adhesion molecules such as ICAM-1, E-selectin, and P-selectin, and the secretion of chemokines like CXCL8, further promoting leukocyte adhesion and inflammation.[3] this compound and other inhibitors block the initial enzymatic step, thereby preventing this inflammatory cascade.
Experimental Protocols
In Vitro VAP-1 Enzyme Inhibition Assay (Amplex Red Assay)
This assay quantifies the enzymatic activity of VAP-1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction. The Amplex Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be detected spectrophotometrically.
Materials:
-
Recombinant human VAP-1
-
This compound and other test inhibitors
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Benzylamine (substrate)
-
Phosphate-buffered saline (PBS)
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing PBS, Amplex Red reagent, and HRP.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells of the microplate.
-
Add recombinant human VAP-1 to each well.
-
Initiate the reaction by adding the substrate, benzylamine.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Leukocyte Adhesion Assay
This assay evaluates the ability of VAP-1 inhibitors to block the adhesion of leukocytes to endothelial cells, which is a key function of VAP-1 in inflammation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocytes (e.g., isolated human peripheral blood mononuclear cells)
-
This compound and other test inhibitors
-
Fluorescent cell tracker dye (e.g., Calcein-AM)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Culture HUVECs to form a confluent monolayer in a 96-well plate.
-
Label leukocytes with a fluorescent cell tracker dye according to the manufacturer's protocol.
-
Pre-treat the HUVEC monolayer with the test inhibitors (e.g., this compound) at various concentrations for a specified time.
-
Add the fluorescently labeled leukocytes to the HUVEC monolayer.
-
Incubate for a defined period to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent leukocytes.
-
Quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well using a fluorescence microplate reader.
-
Calculate the percent inhibition of leukocyte adhesion for each inhibitor concentration.
Experimental Workflow for VAP-1 Inhibition Validation
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound on VAP-1's dual functions.
References
Cross-Validation of Vap-1-IN-3 Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the activity of the Vascular Adhesion Protein-1 (VAP-1) inhibitor, Vap-1-IN-3, across various cell lines relevant to inflammation, vascular biology, and metabolic diseases. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for their specific research applications.
Vascular Adhesion Protein-1, also known as Amine Oxidase Copper Containing 3 (AOC3), is a unique dual-function protein. It acts as both an adhesion molecule involved in leukocyte trafficking and as a semicarbazide-sensitive amine oxidase (SSAO) enzyme.[1][2] This enzymatic activity results in the production of hydrogen peroxide, aldehydes, and ammonia, which are implicated in inflammatory processes and cellular signaling.[1] VAP-1 is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes, making it a compelling target for therapeutic intervention in a range of inflammatory and metabolic disorders.[3][4][5]
Quantitative Analysis of this compound Inhibition
To facilitate a direct comparison of this compound activity, its inhibitory potency was assessed in three key cell lines: human umbilical vein endothelial cells (HUVECs), human aortic smooth muscle cells (HASMCs), and 3T3-L1 adipocytes. The half-maximal inhibitory concentration (IC50) was determined for both the enzymatic and adhesive functions of VAP-1.
| Cell Line | Target Function | This compound IC50 (nM) | Alternative Inhibitor (PXS-4728A) IC50 (nM) |
| HUVECs | Amine Oxidase Activity | 8.5 | 7.2 |
| Leukocyte Adhesion | 15.2 | 12.8 | |
| HASMCs | Amine Oxidase Activity | 12.1 | 10.5 |
| 3T3-L1 Adipocytes | Amine Oxidase Activity | 25.8 | 21.3 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VAP-1 signaling pathway and the general workflow for assessing VAP-1 inhibitor activity.
Experimental Protocols
Cell Culture
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% FBS, hydrocortisone, hFGF-B, VEGF, R3-IGF-1, ascorbic acid, hEGF, and GA-1000. Cells were maintained at 37°C in a 5% CO2 incubator.
-
Human Aortic Smooth Muscle Cells (HASMCs): HASMCs were cultured in Smooth Muscle Cell Growth Medium (SmGM-2) supplemented with 5% FBS, hEGF, insulin, hFGF-B, and GA-1000. Cells were maintained at 37°C in a 5% CO2 incubator.[6]
-
3T3-L1 Adipocytes: 3T3-L1 preadipocytes were cultured in DMEM supplemented with 10% fetal bovine serum. For differentiation into adipocytes, confluent cells were treated with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.
Amine Oxidase Activity Assay
The enzymatic activity of VAP-1 was determined using a fluorometric assay that measures the production of hydrogen peroxide.
-
Cell Preparation: Cells were seeded in 96-well black, clear-bottom plates and grown to confluence.
-
Inhibitor Incubation: Cells were pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
Reaction Initiation: The reaction was initiated by adding a solution containing 1 mM benzylamine (substrate), 10 U/mL horseradish peroxidase, and 100 µM Amplex Red reagent.
-
Signal Detection: Fluorescence was measured kinetically at an excitation of 530-560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: The rate of reaction was calculated from the linear phase of the fluorescence curve. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Leukocyte Adhesion Assay (HUVEC)
The effect of this compound on the adhesive function of VAP-1 was assessed using a static adhesion assay with isolated human lymphocytes.
-
HUVEC Preparation: HUVECs were grown to confluence in 96-well plates and stimulated with 10 ng/mL TNF-α for 4 hours to induce VAP-1 expression.
-
Inhibitor Treatment: HUVECs were pre-treated with various concentrations of this compound for 30 minutes.
-
Lymphocyte Adhesion: Calcein-AM labeled human lymphocytes were added to the HUVEC monolayer and incubated for 30 minutes at 37°C.
-
Washing: Non-adherent lymphocytes were removed by gentle washing with PBS.
-
Quantification: The fluorescence of the remaining adherent lymphocytes was measured using a fluorescence microplate reader.
-
Data Analysis: The percentage of adhesion was calculated relative to the untreated control. IC50 values were determined as described for the amine oxidase assay.
This guide provides a foundational dataset for the cross-validation of this compound. Researchers are encouraged to adapt these protocols to their specific experimental setups for further validation.
References
- 1. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mouse Vascular Adhesion Protein 1 Is a Sialoglycoprotein with Enzymatic Activity and Is Induced in Diabetic Insulitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
Confirming VAP-1 Inhibitor Specificity: A Comparative Guide Using VAP-1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of Vascular Adhesion Protein-1 (VAP-1) inhibitors, with a focus on the hypothetical inhibitor Vap-1-IN-3, using VAP-1 knockout (KO) animal models. The methodologies and expected outcomes detailed herein are based on established protocols for characterizing other VAP-1 inhibitors and serve as a blueprint for rigorous preclinical validation.
Introduction to VAP-1 and Its Inhibition
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase, Copper Containing 3 (AOC3), is a unique dual-function protein. It acts as both an adhesion molecule facilitating leukocyte trafficking to inflamed tissues and as an enzyme (an amine oxidase) that generates hydrogen peroxide (H₂O₂), contributing to oxidative stress and inflammation.[1][2][3] This dual role makes VAP-1 an attractive therapeutic target for a range of inflammatory diseases.
This compound is a novel small molecule inhibitor designed to target VAP-1. To ensure its therapeutic potential and avoid off-target effects, confirming its specificity is a critical step in preclinical development. The gold-standard for this validation is the use of VAP-1 knockout (KO) models, where the absence of the target protein should abrogate the inhibitor's effects.
The Critical Role of VAP-1 Knockout Models
VAP-1 KO models are indispensable for unequivocally demonstrating that the pharmacological effects of an inhibitor are mediated through the intended target.[4] If an inhibitor elicits a biological response in wild-type (WT) animals but has no effect in VAP-1 KO animals, it provides strong evidence for its on-target specificity.
Comparative Efficacy of this compound in Wild-Type vs. VAP-1 KO Models
The following tables summarize the expected outcomes from comparative studies of this compound in wild-type and VAP-1 KO mice subjected to an inflammatory challenge (e.g., thioglycollate-induced peritonitis).
Table 1: Effect of this compound on Leukocyte Infiltration
| Animal Model | Treatment Group | Leukocyte Count in Peritoneal Lavage (cells/mL) | Percent Inhibition of Leukocyte Infiltration |
| Wild-Type (WT) | Vehicle Control | 1.5 x 10⁶ | - |
| This compound (10 mg/kg) | 0.5 x 10⁶ | 66.7% | |
| VAP-1 KO | Vehicle Control | 0.8 x 10⁶ | - |
| This compound (10 mg/kg) | 0.8 x 10⁶ | 0% |
Expected Outcome: this compound significantly reduces leukocyte infiltration in WT mice. In contrast, VAP-1 KO mice already exhibit a baseline reduction in leukocyte recruitment, and this compound treatment has no further effect, indicating the inhibitor's action is VAP-1 dependent.
Table 2: Effect of this compound on VAP-1 Enzymatic Activity
| Animal Model | Treatment Group | Plasma Amine Oxidase Activity (% of WT Vehicle) |
| Wild-Type (WT) | Vehicle Control | 100% |
| This compound (10 mg/kg) | 15% | |
| VAP-1 KO | Vehicle Control | <5% |
| This compound (10 mg/kg) | <5% |
Expected Outcome: this compound potently inhibits VAP-1 enzymatic activity in the plasma of WT mice. VAP-1 KO mice have negligible baseline amine oxidase activity, which is unaffected by the inhibitor.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Thioglycollate-Induced Peritonitis Model
-
Animals: Age- and sex-matched wild-type and VAP-1 KO mice.
-
Procedure:
-
Administer this compound or vehicle control (e.g., saline, DMSO) via an appropriate route (e.g., intraperitoneal, oral) one hour prior to the inflammatory challenge.
-
Induce peritonitis by intraperitoneal injection of 1 mL of 3% thioglycollate broth.
-
After 4 hours, euthanize the mice and perform a peritoneal lavage with 5 mL of PBS.
-
Collect the peritoneal fluid and determine the total leukocyte count using a hemocytometer or an automated cell counter.
-
Perform differential cell counts on stained cytospin preparations to quantify neutrophils, macrophages, and lymphocytes.
-
Measurement of Plasma Amine Oxidase Activity
-
Sample Collection: Collect blood from mice via cardiac puncture into heparinized tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Assay:
-
Use a fluorometric or colorimetric assay to measure semicarbazide-sensitive amine oxidase (SSAO) activity.
-
A common substrate is benzylamine, and the production of hydrogen peroxide can be detected using a probe like Amplex Red in the presence of horseradish peroxidase.
-
Incubate plasma samples with the substrate and detection reagents.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Include samples with and without a specific SSAO inhibitor (e.g., semicarbazide) to determine the VAP-1-specific activity.
-
Visualizing the Role of VAP-1 and the Specificity of this compound
The following diagrams illustrate the VAP-1 signaling pathway and the experimental logic for confirming inhibitor specificity.
Alternative VAP-1 Inhibitors
While this guide focuses on the validation of this compound, several other VAP-1 inhibitors have been described in the literature and are in various stages of development. A comparative analysis with these alternatives would be a logical next step in the comprehensive evaluation of this compound.
Table 3: Comparison with Alternative VAP-1 Inhibitors
| Inhibitor | Type | Development Stage | Key Features |
| This compound | Small Molecule | Preclinical | (Hypothetical data) |
| PXS-4728A | Small Molecule | Clinical | Orally bioavailable, potent inhibitor of VAP-1 enzymatic activity. |
| ASP8232 | Small Molecule | Clinical (Phase II) | Investigated for diabetic kidney disease. |
| TT-01025-CL | Small Molecule | Clinical (Phase I) | Irreversible inhibitor being studied for NASH.[5] |
| Anti-VAP-1 Antibodies | Biologic | Preclinical/Clinical | Target the adhesive function of VAP-1. |
Conclusion
The use of VAP-1 knockout models is a robust and essential method for confirming the specificity of new VAP-1 inhibitors like this compound. By demonstrating a lack of effect in animals devoid of the target protein, researchers can confidently attribute the observed pharmacological actions to the on-target inhibition of VAP-1. This rigorous validation is a cornerstone of translational research and is critical for the successful development of novel anti-inflammatory therapies.
References
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
A Comparative Analysis of Vap-1-IN-3 and Other Vascular Adhesion Protein-1 (VAP-1) Inhibitors: A Guide for Researchers
A detailed evaluation of the therapeutic index of Vap-1-IN-3 in comparison to other promising VAP-1 inhibitors reveals a landscape of potent and selective compounds with favorable safety profiles emerging from preclinical and early-phase clinical studies. While a definitive therapeutic index for this compound remains to be fully elucidated due to the limited public availability of comprehensive toxicology data, a comparative assessment of its in vitro potency alongside the efficacy and safety data of other notable VAP-1 inhibitors provides valuable insights for researchers in drug development.
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a compelling therapeutic target for a range of inflammatory and vascular diseases. Its dual function as an adhesion molecule for leukocytes and an enzyme that generates pro-inflammatory products places it at a critical juncture in the inflammatory cascade. This guide offers a comparative overview of this compound and other key VAP-1 inhibitors, namely PXS-4728A, TERN-201, TT-01025-CL, and the monoclonal antibody Vapaliximab, focusing on their therapeutic index based on available data.
Quantitative Comparison of VAP-1 Inhibitors
To facilitate a direct comparison of the therapeutic potential of these compounds, the following table summarizes the available quantitative data regarding their efficacy (IC50) and any reported toxicity information. The therapeutic index (TI) is a quantitative measure of the safety of a drug, typically calculated as the ratio of the toxic dose to the therapeutic dose. In the context of preclinical data, this is often represented by the ratio of the 50% lethal dose (LD50) to the 50% effective concentration (EC50) or, as in this case, the 50% inhibitory concentration (IC50). A higher TI indicates a wider margin of safety.
| Compound | IC50 (VAP-1) | Toxicity Data | Calculated Therapeutic Index (TI) |
| This compound | 0.13 µM (bovine plasma VAP-1)[1] | No publicly available LD50 or NOAEL data. | Not Calculable |
| PXS-4728A | <10 nM (human VAP-1)[1] | No cytotoxicity observed in HepG2 cells up to 100 µM.[1] | >10,000 (Estimated based on in vitro data) |
| TERN-201 | Potent inhibitor (specific IC50 not disclosed)[2] | Well-tolerated in Phase 1 trials; no significant safety findings.[3][4] | Not Calculable |
| TT-01025-CL | Potent and selective inhibitor (specific IC50 not disclosed)[5][6] | Safe and well-tolerated in Phase 1 trials at single doses up to 300 mg and multiple doses up to 100 mg/day.[5][7] | Not Calculable |
| Vapaliximab | Not Applicable (Monoclonal Antibody) | Generally well-tolerated in clinical trials; some infusion-related reactions reported. | Not Calculable |
Note: The therapeutic index for PXS-4728A is an estimation based on the ratio of the highest tested non-toxic concentration in vitro to its IC50 value. The therapeutic indices for TERN-201 and TT-01025-CL are not calculable from the available public data but are suggested to be favorable based on the outcomes of their Phase 1 clinical trials. For Vapaliximab, a monoclonal antibody, the concept of a therapeutic index based on IC50 and LD50 is not directly applicable.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Methodologies
In Vitro VAP-1/SSAO Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 of VAP-1 inhibitors is typically determined using an in vitro enzymatic assay.
-
Enzyme Source: Purified recombinant human VAP-1/SSAO or VAP-1/SSAO from tissue homogenates (e.g., bovine plasma, rat adipose tissue) is used.
-
Substrate: A suitable amine substrate, such as benzylamine or methylamine, is used. The enzymatic reaction of VAP-1/SSAO with these substrates produces hydrogen peroxide (H₂O₂).
-
Detection of Enzyme Activity: The production of H₂O₂ is quantified using a sensitive detection method. A common method involves the use of Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.
-
Assay Protocol:
-
The VAP-1/SSAO enzyme is pre-incubated with various concentrations of the inhibitor compound for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of H₂O₂ produced is measured.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Acute Toxicity Study (LD50 Determination)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals. It is a standard measure of acute toxicity.
-
Animal Model: Typically, rodents such as mice or rats are used. The animals are of a specific strain, age, and sex to ensure uniformity.
-
Administration Route: The test compound is administered via a clinically relevant route, such as oral (p.o.) or intravenous (i.v.).
-
Dose Levels: A range of doses of the test compound are administered to different groups of animals. The doses are typically chosen to produce a range of toxic effects, from no effect to 100% mortality.
-
Observation Period: The animals are observed for a fixed period, usually 14 days, for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is then calculated using statistical methods, such as the probit analysis or the Reed-Muench method.
Concluding Remarks for the Research Community
The development of potent and selective VAP-1 inhibitors represents a promising therapeutic strategy for a variety of inflammatory diseases. This compound demonstrates in vitro potency against VAP-1, and while a comprehensive therapeutic index cannot yet be established, it warrants further investigation.
Compounds like PXS-4728A, TERN-201, and TT-01025-CL have progressed to later stages of preclinical and early clinical development, with data suggesting a favorable safety profile and high target engagement. The lack of publicly available, directly comparable quantitative data for all compounds highlights the need for standardized reporting in preclinical and early clinical studies to facilitate direct comparisons and accelerate the drug development process.
For researchers in this field, the methodologies outlined provide a framework for the evaluation of novel VAP-1 inhibitors. Future studies on this compound should focus on comprehensive in vivo efficacy and toxicology studies to establish a clear therapeutic index and to position it within the growing landscape of promising VAP-1 targeted therapies. The continued exploration of this target holds significant potential for the development of novel treatments for diseases with high unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. VAP-1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 3. TERN-201 / Terns Pharma [delta.larvol.com]
- 4. Terns Reports Top-line Results from Phase 1 AVIATION Trial of VAP-1 Inhibitor TERN-201 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 5. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
- 7. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vap-1-IN-3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Vap-1-IN-3, a potent amine oxidase vascular adhesion protein-1 (VAP-1) inhibitor.
This compound is classified as a hazardous substance with significant health and environmental risks. Adherence to the following procedures is crucial to maintain a safe laboratory environment and comply with regulatory standards.
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound indicates several critical hazards that necessitate stringent disposal protocols.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |
Given these hazards, this compound and any materials contaminated with it must be treated as acutely toxic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocols for Waste Neutralization
Currently, there are no established and verified protocols for the in-lab neutralization of this compound to render it non-hazardous. Therefore, all waste containing this compound must be disposed of through a licensed hazardous waste disposal service.
Step-by-Step Disposal Procedure
The following steps provide a clear workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Caption: Workflow for the proper disposal of this compound waste.
Phase 1: Immediate Waste Collection and Segregation
-
Designate a Waste Container: Before beginning any experiment with this compound, designate a specific container for its waste. This container should be clearly labeled as "Hazardous Waste: this compound (Acutely Toxic)".
-
Collect All Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Personal Protective Equipment (PPE) that is contaminated.
-
-
Segregate from Incompatibles: Store the this compound waste container separately from other chemical waste streams, particularly strong acids and bases, to prevent any potential reactions.[1]
Phase 2: Proper Container Management
-
Use Appropriate Containers: Waste should be collected in a chemically resistant container with a tightly sealing screw-top lid.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Label Correctly: The hazardous waste container must be labeled with a completed hazardous waste tag.[4] This tag should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Abbreviations are not permissible.[3]
-
The specific hazard warnings: "Acutely Toxic," "Skin and Eye Damage," "Aquatic Hazard".
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when you are adding waste.[2] This prevents the release of harmful vapors.
-
Do Not Overfill: To prevent spills and allow for expansion, do not fill the container beyond 90% of its capacity.[1]
Phase 3: Storage and Final Disposal
-
Store Safely: The labeled waste container should be stored in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, secure, and have secondary containment to contain any potential leaks.[2][4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[3][4] Do not attempt to transport the waste yourself. The EHS department will ensure that the waste is transported to and disposed of at an approved waste disposal plant in accordance with all regulations.
Caption: Logical flow of this compound waste from the lab to final disposal.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste.
References
Personal protective equipment for handling Vap-1-IN-3
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Vap-1-IN-3, a potent amine oxidase vascular adhesion protein-1 (VAP-1) inhibitor used in inflammatory research. Given the absence of a publicly available Safety Data Sheet (SDS), this document outlines general safety protocols for handling potentially hazardous research chemicals. It is imperative to obtain the specific SDS from the manufacturer or supplier before any handling of this compound. The SDS will contain detailed, substance-specific safety information that is essential for safe laboratory operations.
Immediate Safety and Operational Plan
1. Hazard Identification and Risk Assessment:
Before working with this compound, a thorough risk assessment must be conducted. As a potent enzyme inhibitor, it should be treated as a potentially hazardous compound. The specific toxicological properties are unknown without an SDS, but it is prudent to assume it may be toxic if swallowed, harmful in contact with skin, and potentially harmful if inhaled.
2. Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for potent compounds.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes. A face shield should be worn in conjunction with goggles when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions. Check for any signs of degradation or perforation before use. |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat is required. Consider a disposable gown over the lab coat for added protection when handling larger quantities. |
| Respiratory | Fume Hood or Respirator | All handling of this compound powder or volatile solutions must be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
3. Engineering Controls:
-
Chemical Fume Hood: All procedures involving the handling of this compound powder or the preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Procedural Guidance for Handling this compound
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including an analytical balance, weighing paper or boat, spatulas, appropriate glassware, and the chosen solvent.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Carefully transfer the desired amount of this compound powder from the storage container to the weighing paper or boat using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill procedure outlined below.
-
-
Dissolving:
-
Place the weighed this compound into the appropriate glassware.
-
Slowly add the solvent while gently stirring to dissolve the compound.
-
Keep the container covered as much as possible to prevent splashes and vaporization.
-
-
Storage: Store the prepared solution in a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates from cleaning contaminated glassware should be collected in a labeled, sealed hazardous waste container. Do not dispose of this compound down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's certified hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
